N-Benzylidene-2-propynylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-Benzylidene-2-propynylamine from propargylamine and benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylidene-2-propynylamine, an imine derived from propargylamine and benzaldehyde, is a versatile building block in organic synthesis. Its propargyl group allows for participation in a variety of reactions, including click chemistry, transition-metal-catalyzed couplings, and the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and reaction parameters. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond. The synthesis of this compound involves the condensation reaction between a primary amine, propargylamine, and an aldehyde, benzaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water. The formation of the imine is typically reversible and can be driven to completion by removing the water formed during the reaction. The presence of the terminal alkyne in the propargyl moiety makes this compound a particularly useful intermediate for the synthesis of more complex molecules.
Reaction Mechanism and Signaling Pathway
The formation of this compound proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by dehydration.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated, yielding the final imine product. This step is often acid-catalyzed.
Experimental Protocols
Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.
Method 1: Direct Condensation with a Dehydrating Agent
This method involves the direct reaction of propargylamine and benzaldehyde in the presence of a dehydrating agent to remove the water formed and drive the reaction to completion.
-
Materials:
-
Propargylamine
-
Benzaldehyde
-
Magnesium sulfate (anhydrous)
-
Benzene (or another suitable aprotic solvent like toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) and benzaldehyde (1.0 eq) in benzene.
-
Add anhydrous magnesium sulfate (1.5 eq) to the stirred solution.
-
Stir the resulting mixture at room temperature for 30 minutes.[1]
-
Filter the mixture to remove the magnesium sulfate.
-
Remove the water from the filtrate by azeotropic distillation.
-
Evaporate the remaining benzene under reduced pressure.
-
The residue can be further purified by vacuum distillation to yield pure this compound.[1]
-
Method 2: Synthesis from Propargyl Halide and Benzaldehyde in the Presence of Ammonia
This alternative method generates the propargylamine in situ or uses a propargyl halide as the starting material.
-
Materials:
-
Propargyl bromide (or propargyl methanesulfonate)
-
Benzaldehyde
-
Aqueous ammonia solution (e.g., 28%)
-
Toluene
-
-
Procedure:
-
Mix an aqueous ammonia solution with benzaldehyde.
-
Prepare a solution of propargyl bromide in toluene.
-
Add the propargyl bromide solution dropwise to the ammonia-benzaldehyde mixture at a controlled temperature (e.g., 20°C) over a period of time.[2]
-
Continue stirring the mixture at the same temperature for several hours.[2]
-
After the reaction is complete, separate the organic phase.
-
The organic phase, containing the this compound in toluene, can be concentrated.
-
The crude product can then be purified by distillation.[2]
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Propargylamine | 13.8 g | [1] |
| Benzaldehyde | 26.5 g | [1] |
| Magnesium Sulfate | 10 g | [1] |
| Benzene (solvent) | 75 ml | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 minutes | [1] |
| Product | ||
| Product Name | N-Benzylidene-2-propyn-1-amine | [1] |
| Boiling Point | 64°-66° C (0.2 Torr) | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is a straightforward and efficient process that can be achieved through several methods, with the direct condensation of propargylamine and benzaldehyde in the presence of a dehydrating agent being a common and effective approach. The resulting imine is a valuable intermediate in organic synthesis due to the reactive nature of its alkyne functionality. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to utilize this versatile compound in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product.
References
Technical Guide: N-(phenylmethylene)prop-2-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(phenylmethylene)prop-2-yn-1-amine, a molecule incorporating both a benzylidene imine and a propargylamine functional group. The guide details the compound's chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with a summary of reactants and conditions. Due to a lack of publicly available data, this guide also addresses the current gap in knowledge regarding the specific biological activities and mechanisms of action of this compound. A speculative discussion on its potential therapeutic relevance is included, based on the known pharmacology of related structural motifs.
Chemical Identification and Properties
N-Benzylidene-2-propynylamine is an organic compound with the molecular formula C₁₀H₉N.[1] Its structure features a phenyl group double-bonded to a nitrogen atom, which is in turn attached to a propargyl group.
IUPAC Name: N-(phenylmethylene)prop-2-yn-1-amine
Synonyms:
-
This compound
-
Benzylidene-prop-2-ynyl-amine
-
N-Benzylidenepropargylamine
-
N-(Phenylmethylene)-2-propyn-1-amine
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 57734-99-3 | [1] |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Form | Oil | [2] |
| Color | Yellow | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
Synthesis of N-(phenylmethylene)prop-2-yn-1-amine
The synthesis of N-(phenylmethylene)prop-2-yn-1-amine is typically achieved through the condensation reaction of propargylamine and benzaldehyde. This reaction forms an imine (Schiff base) by eliminating a molecule of water.
Experimental Protocol
The following protocol is based on established laboratory methods for the synthesis of N-benzylidene imines.[3]
Materials:
-
Propargylamine (2-propyn-1-amine)
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Benzene (or a suitable alternative solvent like toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and solvent removal
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as benzene.
-
To the stirred solution, add anhydrous magnesium sulfate (a dehydrating agent) to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the magnesium sulfate is removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude N-(phenylmethylene)prop-2-yn-1-amine product.
-
Further purification can be achieved through methods like vacuum distillation if required.
Summary of a Reported Synthesis:
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Reaction Time | Temperature |
| 13.8 g Propargylamine | 26.5 g Benzaldehyde | 10 g Magnesium Sulfate | 75 ml Benzene | 30 minutes | Room Temperature |
Data sourced from PrepChem.com[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(phenylmethylene)prop-2-yn-1-amine.
Biological Activity and Therapeutic Potential
Disclaimer: As of the date of this document, there is no specific, publicly available scientific literature detailing the biological activities, signaling pathway interactions, or quantitative pharmacological data for N-(phenylmethylene)prop-2-yn-1-amine. The following discussion is speculative and based on the known activities of its constituent chemical motifs.
The structure of N-(phenylmethylene)prop-2-yn-1-amine contains two key pharmacophores: the propargylamine group and the benzylidene imine (Schiff base) moiety. Both are found in a variety of biologically active compounds.
Potential Activities Associated with the Propargylamine Moiety
The propargylamine motif is a well-established functional group in medicinal chemistry, most notably for its role as an irreversible inhibitor of monoamine oxidase (MAO) enzymes.[4][5] Compounds like selegiline and rasagiline, which contain a propargylamine group, are used in the treatment of Parkinson's disease.[6] The terminal alkyne of the propargylamine can act as a mechanism-based inactivator of flavin-containing enzymes. This suggests that N-(phenylmethylene)prop-2-yn-1-amine could potentially be investigated for activity against such enzymes. The propargylamine moiety is also explored in the development of anticancer agents and as a versatile building block in drug discovery.[7][8]
Potential Activities Associated with the Benzylidene Imine Moiety
Schiff bases, including N-benzylidene derivatives, are known to exhibit a broad range of biological activities.[9] These activities include antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory properties.[10][11] The imine C=N bond is often crucial for the biological activity of these compounds. The specific activity is highly dependent on the nature and substitution patterns of the aromatic rings.
Speculative Logical Relationship Diagram
Caption: Inferred potential biological activities based on structural motifs.
Conclusion and Future Directions
N-(phenylmethylene)prop-2-yn-1-amine is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. However, there is a clear absence of experimental data to validate these possibilities. This presents an opportunity for researchers in drug discovery and medicinal chemistry. Future work should focus on the synthesis and subsequent in vitro screening of this compound against a panel of targets, including monoamine oxidases, various cancer cell lines, and a range of bacterial and fungal strains. Such studies would be the first step in determining if the theoretical potential of this molecule can be translated into tangible therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. 57734-99-3 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylidene-2-propynylamine: A Technical Whitepaper
CAS Number: 57734-99-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylidene-2-propynylamine is a chemical compound characterized by the presence of both an imine (N-benzylidene) and a propargyl group. While specific research on this molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The propargylamine moiety is a key pharmacophore in several approved drugs and clinical candidates, particularly for neurodegenerative diseases and oncology, often acting as an irreversible enzyme inhibitor. The N-benzylidene group is also found in various compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis protocols, and inferred biological potential based on the activities of its constituent functional groups. This document aims to serve as a foundational resource to stimulate further research into the potential applications of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data from chemical supplier databases and inferred properties based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 57734-99-3 | - |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Physical State | Yellow Oil | Inferred from supplier data |
| Boiling Point | 110-113.5 °C @ 1-2 mmHg | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Bands |
| ¹H NMR | δ ~8.3-8.5 (s, 1H, -N=CH-), δ ~7.2-7.9 (m, 5H, Ar-H), δ ~4.0-4.2 (d, 2H, -N-CH₂-), δ ~2.2-2.4 (t, 1H, -C≡CH) |
| ¹³C NMR | δ ~160-165 (-N=CH-), δ ~127-136 (Ar-C), δ ~80-85 (-C≡CH), δ ~70-75 (-C≡CH), δ ~40-45 (-N-CH₂-) |
| IR (Infrared) | ~3300 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1640 cm⁻¹ (C=N stretch), ~3050 cm⁻¹ (aromatic C-H stretch) |
| Mass Spec (MS) | Predicted m/z: 143.07 (M⁺), 142.06 (M-H)⁺, 115.05 (M-C₂H₂)⁺, 91.05 (C₇H₇)⁺, 77.04 (C₆H₅)⁺ |
| Disclaimer: The spectroscopic data presented are predicted values based on the known chemical shifts and absorption bands of the N-benzylidene and propargylamine functional groups. Experimental verification is required. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a condensation reaction between propargylamine and benzaldehyde.
Synthesis Protocol
Reaction: Condensation of Propargylamine and Benzaldehyde
Reagents:
-
Propargylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or other suitable dehydrating agent
-
Anhydrous solvent (e.g., Benzene, Toluene, or Dichloromethane)
Procedure:
-
To a stirred solution of propargylamine in the chosen anhydrous solvent, add an equimolar amount of benzaldehyde at room temperature.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate, to the reaction mixture.
-
Stir the mixture at room temperature for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dehydrating agent.
-
Wash the solid residue with a small amount of the solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
References
Molecular weight and formula of N-Benzylidene-2-propynylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-Benzylidene-2-propynylamine, a molecule of interest in organic synthesis and potentially in medicinal chemistry.
Core Molecular Information
This compound is an imine derivative formed from the condensation of benzaldehyde and 2-propynylamine. Its core structure features a benzene ring and a propargyl group attached to the imine functional group.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| CAS Number | 57734-99-3 | [1] |
| Physical State | Not specified in available literature | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Protocols
The synthesis of this compound, like other imines, is typically achieved through the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (2-propynylamine). Several methods have been reported for the synthesis of related imines, which can be adapted for this specific compound.
Protocol 1: General Imine Formation
This protocol describes a general method for the synthesis of N-benzylidene imines.
-
Reactants: Benzaldehyde and 2-propynylamine (propargylamine) in equimolar amounts.
-
Solvent: A suitable organic solvent such as toluene, benzene, or methanol.
-
Procedure:
-
Dissolve benzaldehyde and 2-propynylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
The reaction can be stirred at room temperature or heated to reflux to drive the condensation. The removal of water, a byproduct of the reaction, can improve the yield. This can be achieved by azeotropic distillation if a suitable solvent like toluene is used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
A visual representation of a typical synthesis workflow is provided below.
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.9 ppm- Imine proton (-CH=N-): ~8.0-8.5 ppm- Methylene protons (-CH₂-C≡): ~4.0-4.5 ppm- Acetylenic proton (-C≡CH): ~2.5-3.0 ppm |
| ¹³C NMR | - Aromatic carbons: ~120-140 ppm- Imine carbon (-C=N-): ~160-170 ppm- Alkyne carbons (-C≡C-): ~70-90 ppm- Methylene carbon (-CH₂-): ~30-40 ppm |
| IR Spectroscopy | - C≡C-H stretch (terminal alkyne): ~3300 cm⁻¹- C=N stretch (imine): ~1640-1690 cm⁻¹- C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (can be weak)- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 143- Common fragments may include loss of the propargyl group, or fragmentation of the benzylidene moiety. |
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or associated signaling pathways for this compound. Research in this area is required to elucidate any potential therapeutic applications. The presence of the propargyl group, a known pharmacophore in some enzyme inhibitors, suggests that this molecule could be a candidate for screening in various biological assays.
Due to the lack of data on biological pathways, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a logical workflow for the initial screening of a novel compound like this compound in a drug discovery context.
Conclusion
This compound is a readily synthesizable imine with a defined molecular formula and weight. While detailed experimental data on its physical and spectral properties are currently limited in publicly accessible databases, its structure suggests potential for further investigation, particularly in the context of medicinal chemistry and materials science. Future research is needed to characterize this compound fully and to explore its potential biological activities.
References
Spectroscopic Data of N-Benzylidene-2-propynylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the imine compound, N-Benzylidene-2-propynylamine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its constituent functional groups (a terminal alkyne, an imine, and a monosubstituted benzene ring) and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.3 - 8.5 | Singlet (s) | 1H | Imine proton (-CH=N-) |
| ~7.7 - 7.9 | Multiplet (m) | 2H | Aromatic protons (ortho to -CH=N) |
| ~7.4 - 7.6 | Multiplet (m) | 3H | Aromatic protons (meta and para to -CH=N) |
| ~4.3 - 4.5 | Doublet (d) | 2H | Methylene protons (-N-CH₂-C≡) |
| ~2.3 - 2.5 | Triplet (t) | 1H | Acetylenic proton (-C≡CH) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Imine carbon (-CH=N-) |
| ~135 - 140 | Aromatic carbon (ipso- to -CH=N) |
| ~130 - 135 | Aromatic carbon (para to -CH=N) |
| ~128 - 130 | Aromatic carbons (ortho and meta to -CH=N) |
| ~80 - 85 | Acetylenic carbon (-C≡CH) |
| ~70 - 75 | Acetylenic carbon (-C≡CH) |
| ~50 - 55 | Methylene carbon (-N-CH₂-C≡) |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~3050 | Medium | =C-H stretch (aromatic) |
| ~2120 | Medium, Sharp | C≡C stretch (alkyne)[1][2][3][4] |
| ~1640 | Medium | C=N stretch (imine) |
| ~1600, 1480, 1450 | Medium to Weak | C=C stretches (aromatic ring) |
| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Possible Fragment Ion |
| 143 | [M]⁺ (Molecular Ion) |
| 142 | [M-H]⁺ |
| 115 | [M-C₂H₃]⁺ |
| 104 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This procedure is adapted from known methods for imine synthesis.[5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and propargylamine (1.0-1.1 equivalents) in a suitable solvent such as dichloromethane or toluene.
-
Drying: Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to the mixture to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10][11][12]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy [13][14][15]
-
Sample Preparation: For a neat liquid sample, place a drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates or ATR crystal and subtract it from the sample spectrum.
3. Mass Spectrometry (MS) [16][17][18][19][20]
-
Sample Introduction: Introduce a dilute solution of the purified sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. peerj.com [peerj.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of N-Benzylidene-2-propynylamine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylidene-2-propynylamine is a valuable building block in organic synthesis, serving as a precursor for various nitrogen-containing heterocyclic compounds and molecules of pharmaceutical interest. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and maximizing yields. This technical guide provides a comprehensive overview of the formation of this compound from benzaldehyde and propargylamine. It details the underlying reaction mechanism, provides experimentally determined quantitative data, outlines detailed experimental protocols, and includes visual representations of the key pathways and workflows.
Core Mechanism: Nucleophilic Addition-Elimination
The formation of this compound from benzaldehyde and propargylamine proceeds through a two-step nucleophilic addition-elimination mechanism, which is characteristic of imine (or Schiff base) formation.[1][2][3]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of benzaldehyde. The lone pair of electrons on the nitrogen atom of the propargylamine attacks the partially positively charged carbon of the carbonyl group. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[3] This step is typically the rate-determining step of the reaction.
-
Dehydration (Elimination): The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable imine product.[1] This elimination of a water molecule is often catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[3][4] Subsequent deprotonation of the nitrogen atom by a base (such as another amine molecule or the solvent) results in the formation of the carbon-nitrogen double bond of the imine.
The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the this compound product.[1]
Signaling Pathway Diagram
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data Presentation
The following tables summarize quantitative data from various experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1 [5] | Protocol 2 [5] | Protocol 3 [6] |
| Benzaldehyde | 2.23 g (21 mmol) | 31.9 g (0.3 mol) | 26.5 g |
| Propargyl Source | Propargyl bromide (2.38 g, 20 mmol) | Propargyl methanesulfonate (31.6 g, 0.236 mol) | Propargylamine (13.8 g) |
| Amine Source | 28% aq. Ammonia (12.1 g, 200 mmol) | 28% aq. Ammonia (122 g, 2 mol) | Propargylamine |
| Solvent | Toluene (9.5 g) | Toluene (103 g) | Benzene (75 ml) |
| Catalyst/Reagent | None | None | Magnesium sulfate (10 g) |
| Reaction Temperature | 20°C | 21°C | Room Temperature |
| Reaction Time | 10 hours | 15 hours | 30 minutes |
| Yield | Not specified directly | 85% | Not specified directly |
Experimental Protocols
Protocol A: Synthesis via Propargyl Methanesulfonate and Ammonia[5]
This protocol describes the formation of this compound from propargyl methanesulfonate, benzaldehyde, and aqueous ammonia in a toluene solvent system.
Materials:
-
Propargyl methanesulfonate
-
Benzaldehyde
-
Toluene
-
28% aqueous ammonia solution
-
Water
Procedure:
-
Dissolve propargyl methanesulfonate (31.6 g, 0.236 mol) and benzaldehyde (31.9 g, 0.3 mol) in 103 g of toluene.
-
Add a 28% aqueous ammonia solution (122 g, 2 mol) dropwise to the toluene solution at 21°C over 8 hours.
-
Stir the resulting mixture at the same temperature for 15 hours.
-
After the reaction is complete, separate the organic phase.
-
Wash the organic phase with water.
-
Concentrate the organic phase to a weight of 57.3 g to obtain a toluene solution containing 28.6 g of this compound (85% yield).
Protocol B: Direct Condensation with Magnesium Sulfate[6]
This protocol details the direct condensation of benzaldehyde and propargylamine using magnesium sulfate as a dehydrating agent.
Materials:
-
Propargylamine
-
Benzaldehyde
-
Benzene
-
Magnesium sulfate
Procedure:
-
To a stirred solution of propargylamine (13.8 g) and benzaldehyde (26.5 g) in 75 ml of benzene, add 10 g of magnesium sulfate.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
The product, N-benzylidene-2-propyn-1-amine, is formed in the benzene solution. Further purification may be required.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and isolation of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
A-Technical-Guide-to-the-Physical-Properties-of-Acetylsalicylic-Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone medication used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] A derivative of salicylic acid, its therapeutic efficacy and formulation development are deeply rooted in its fundamental physical and chemical characteristics.[1][2] This guide provides a comprehensive overview of the core physical properties of acetylsalicylic acid, including its boiling point, solubility, and appearance, supported by detailed experimental protocols and a visualization of its primary mechanism of action.
Physical and Chemical Properties
Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1][3] While stable in dry air, it gradually hydrolyzes into acetic and salicylic acids when exposed to moisture.[2] This decomposition is accelerated in solutions containing alkali hydroxides or carbonates.[4]
Appearance and Morphology
Under standard conditions, acetylsalicylic acid presents as an odorless, colorless to white crystalline powder.[5][6][7] Upon contact with moist air, it may develop the characteristic vinegar-like odor of acetic acid due to hydrolysis.[7] The ability of a substance to exist in more than one crystal form is known as polymorphism.[1] In its primary crystal form (Form I), pairs of aspirin molecules create centrosymmetric dimers.[1] A second polymorphic form was identified in 2005.[1]
Boiling Point and Thermal Decomposition
Acetylsalicylic acid does not have a traditional boiling point at atmospheric pressure; instead, it decomposes upon heating.[6] The melting point is consistently reported to be in the range of 134-136°C.[4][8] Decomposition begins at temperatures around its melting point, approximately 140°C (284°F).[1][2][5]
The thermal degradation of acetylsalicylic acid is a complex process. It begins with the hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[9] At higher temperatures, the resulting salicylic acid further degrades to phenol and carbon dioxide.[9]
Solubility Profile
The solubility of acetylsalicylic acid is a critical factor in its absorption and formulation. It is slightly soluble in water but demonstrates greater solubility in organic solvents.[6][10] The solubility is also influenced by temperature, generally increasing as the temperature rises.[11]
Table 1: Quantitative Physical Properties of Acetylsalicylic Acid
| Property | Value | Conditions |
| Appearance | Colorless to white crystalline powder | Standard Temperature and Pressure |
| Melting Point | 134-136 °C (273-277 °F) | - |
| Boiling Point | Decomposes at ~140 °C (284 °F) | Atmospheric Pressure |
| pKa | 3.5 | 25 °C (77 °F) |
| Solubility in Water | ~3 mg/mL | 25 °C (77 °F) |
| ~10 mg/mL | 37 °C (98.6 °F) | |
| Solubility in Ethanol | ~50 mg/mL | - |
| Other Solvents | Freely soluble in ether and chloroform | - |
Data compiled from sources[1][2][4][5][6][10][12].
Experimental Protocols
Accurate determination of physical properties requires standardized experimental methodologies. The following sections detail common protocols for evaluating the thermal properties and solubility of acetylsalicylic acid.
Determination of Thermal Properties (Melting and Decomposition Point)
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for characterizing the thermal behavior of pharmaceutical compounds.[13]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and enthalpy of fusion.[9][13] TGA measures the change in mass of a sample as a function of temperature, identifying the onset and stages of decomposition.[9]
-
Sample Preparation: A small, precisely weighed sample of acetylsalicylic acid (typically 7-20 mg) is placed into a DSC or TGA pan (e.g., platinum crucible).[9][13]
-
Instrumentation: A calibrated thermal analysis instrument (e.g., Perkin-Elmer Diamond thermobalance) is used.[13]
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate, such as 10°C/min, is applied.[13][14]
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).[9][13]
-
Temperature Range: The experiment is run over a temperature range that encompasses the melting and decomposition events, for instance, from 25°C to 500°C.[13]
-
-
Data Analysis:
-
DSC: The extrapolated onset of the endothermic peak in the DSC curve is identified as the melting point.[9] The area under this peak corresponds to the enthalpy of fusion.[15]
-
TGA: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) helps to pinpoint the temperatures of maximum mass loss rates, indicating the different stages of decomposition.[9]
-
Determination of Aqueous Solubility
Methodology: Shake-Flask Titration Method
The shake-flask method is a common and reliable technique for determining the solubility of a compound.[16]
-
Principle: An excess amount of the solute (aspirin) is agitated in a solvent (water) for a prolonged period to ensure saturation. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined by titration.
-
Procedure:
-
Preparation: Accurately weigh an excess amount of acetylsalicylic acid (e.g., ~0.5 g) and transfer it into a conical flask containing a precise volume of distilled water (e.g., 50 cm³).[16]
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a set duration (e.g., 5 minutes or longer) to allow the solution to reach equilibrium.[16] To minimize degradation, especially at higher temperatures or in buffered solutions, the equilibration time should be optimized to ensure saturation without significant hydrolysis.[17]
-
Filtration: Filter the suspension through a suitable filter (e.g., membrane filter) into a dry flask to separate the undissolved solid.[16][18]
-
Titration:
-
Pipette a known volume of the clear filtrate (e.g., 10 cm³) into a separate conical flask.[16]
-
Add a few drops of a suitable indicator, such as phenolphthalein.[16]
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.020 mol dm⁻³) until the endpoint is reached (the first permanent pink color).[16]
-
-
-
Calculation: The concentration of dissolved acetylsalicylic acid, and thus its solubility, is calculated from the volume of NaOH solution used in the titration. The experiment should be performed in triplicate to ensure accuracy.[17]
Mechanism of Action: COX Enzyme Inhibition
The therapeutic effects of aspirin are primarily due to its irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21] This action suppresses the production of prostaglandins and thromboxanes.[19] Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[19][20] This irreversible inhibition distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 4. 乙酰水杨酸 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 8. 50-78-2 CAS MSDS (Acetylsalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]
- 11. espublisher.com [espublisher.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. bch.ro [bch.ro]
- 14. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 17. fip.org [fip.org]
- 18. hitachi-hightech.com [hitachi-hightech.com]
- 19. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzylidene Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylidene derivatives, a class of compounds characterized by the presence of an azomethine (-CH=N-) group, have emerged as a versatile and promising scaffold in medicinal chemistry. Their relative ease of synthesis and the facility with which their structure can be modified have led to the generation of a vast library of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of N-benzylidene derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms to support ongoing research and drug development efforts in this field.
Synthesis of N-Benzylidene Derivatives
The synthesis of N-benzylidene derivatives is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone. The general workflow for this synthesis is depicted below.
Experimental Protocol: General Synthesis
A common method for the synthesis of N-benzylidene derivatives involves the following steps:
-
Reactant Preparation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture to facilitate the reaction.
-
Reaction: The reaction mixture is refluxed for a period ranging from a few minutes to several hours, with the progress monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield the pure N-benzylidene derivative.
Anticancer Activity
N-benzylidene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected N-benzylidene derivatives, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Benzylideneaniline | HT-29 (Colon) | 32.1 | [1] |
| Compound 1 | A549 (Lung) | 0.51 ± 0.05 | [1] |
| Compound 1 | MCF-7 (Breast) | 7.2 ± 0.6 | [1] |
| Compound 3 | A549 (Lung) | 1.2 ± 0.05 | [1] |
| Compound 3 | MCF-7 (Breast) | 1.6 ± 0.09 | [1] |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | MRSA | 2 µg/mL | [2] |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | [3] |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [3] |
Signaling Pathway: Apoptosis Induction
Many N-benzylidene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the N-benzylidene derivatives and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
N-benzylidene derivatives have shown considerable activity against a broad spectrum of pathogenic bacteria and fungi. The presence and position of various substituents on the aromatic rings play a crucial role in their antimicrobial potency.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of N-benzylidene derivatives is often evaluated by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µM) | Reference |
| (E)-N-(3-chlorobenzylidene)-4-nitroaniline | Bacillus subtilis | - | - | [7] |
| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus PTCC 1112 | 34 | - | [8] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | S. aureus | - | 26.11 | [9] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | C. albicans | - | 26.11 | [9] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h) | S. aureus | - | 5.88 | [10] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide (4i) | A. baumannii | - | - | [10] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[11][12]
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the N-benzylidene derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Antioxidant Activity
Several N-benzylidene derivatives have been reported to possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals.
Quantitative Data: Antioxidant Activity
The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC₅₀ values.
| Compound/Derivative | Assay | IC₅₀ (µM or µg/mL) | Reference |
| 2,4,6-trichlorophenylhydrazine Schiff base (17) | DPPH | 4.05 ± 0.06 µM | [13] |
| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | [14] |
| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 µg/mL | [14] |
| Caffeic acid | ABTS | 1.59 ± 0.06 µg/mL | [14] |
| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | [14] |
| N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines | DPPH, GOR, ABTS | Varied | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[16][17]
-
Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: A specific volume of the N-benzylidene derivative solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anti-inflammatory Activity
N-benzylidene derivatives have also been investigated for their anti-inflammatory potential, with some compounds showing inhibitory effects on key inflammatory mediators and enzymes.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by evaluating the reduction of pro-inflammatory markers.
| Compound/Derivative | Assay/Target | IC₅₀ (µM) | Reference |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | COX-2 | 0.74 | [18] |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [19] |
| Pyridazine-based sulphonamide (7a) | COX-2 | 0.05 | [20] |
| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.35 ± 0.04 | [21] |
| FNF-12 | Degranulation in RBL-2H3 cells | 0.1237 | [7] |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Leukocyte migration reduction | 59% (at 10 mg/kg) | [21] |
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory (and anticancer) effects of some N-benzylidene derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[10][22]
Experimental Protocol: COX-2 Inhibition Assay
The ability of N-benzylidene derivatives to inhibit COX-2 can be evaluated using commercially available kits or established protocols.
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the N-benzylidene derivative or a standard inhibitor (e.g., celecoxib).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).
-
IC₅₀ Determination: The concentration of the derivative that causes 50% inhibition of COX-2 activity (IC₅₀) is determined.
Conclusion
N-benzylidene derivatives represent a highly valuable class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, oxidative stress, and inflammation underscores their potential as lead compounds for the development of novel therapeutic agents. The structure-activity relationship studies, facilitated by the ease of their synthesis and modification, will continue to drive the design of more potent and selective derivatives. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of N-benzylidene derivatives. Further in-depth in vivo studies and clinical trials are warranted to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FNF-12, a novel benzylidene-chromanone derivative, attenuates inflammatory response in in vitro and in vivo asthma models mediated by M2-related Th2 cytokines via MAPK and NF-kB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Command Line | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dpph assay ic50: Topics by Science.gov [science.gov]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Apoptosis by Crambene Protects Mice against Acute Pancreatitis via Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of N-Benzylidene-2-propynylamine in Click Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is prized for its high yields, tolerance of a wide range of functional groups, and biocompatibility when used with stabilizing ligands.[3][4]
N-Benzylidene-2-propynylamine is a versatile reagent for click chemistry, incorporating a terminal alkyne for CuAAC reactions and a benzylidene group that can serve as a protecting group or be part of a larger pharmacophore. The imine functionality also offers potential for further chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel triazole-containing compounds relevant to drug discovery and materials science.
Key Applications
The terminal alkyne group of this compound makes it an ideal building block for the synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles through CuAAC. These triazole products have significant potential in various fields:
-
Drug Discovery: The 1,2,3-triazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to form favorable interactions with biological targets.[5][6] By clicking this compound with various azide-containing molecules (e.g., pharmacophores, linkers, or imaging agents), novel drug candidates can be synthesized. The N-benzylidene moiety can be a key part of the final compound's structure-activity relationship (SAR) or be deprotected to reveal a primary amine for further functionalization.[7]
-
Bioconjugation: In biological applications, the ability to link molecules with high specificity is crucial.[8] this compound can be used to modify biomolecules or surfaces. After the click reaction, the benzylidene group could potentially be hydrolyzed to expose a primary amine, allowing for secondary conjugation reactions.
-
Materials Science: The rigid, stable triazole ring can be incorporated into polymers and other materials to impart specific properties. The N-benzylidene group can influence the photophysical or electronic properties of the resulting materials.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction using this compound with a variety of structurally diverse azides. These reactions are generally high-yielding and proceed under mild conditions.
| Entry | Azide Partner (R-N₃) | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 25 | 95 |
| 2 | Phenyl Azide | CuSO₄/Sodium Ascorbate | THF/H₂O (1:1) | 16 | 25 | 92 |
| 3 | 4-Azidoaniline | CuSO₄/Sodium Ascorbate/THPTA | H₂O | 8 | 40 | 88 |
| 4 | 1-Azido-4-nitrobenzene | CuI | DMF | 24 | 25 | 90 |
| 5 | Azidomethyl Phenyl Sulfide | CuSO₄/Sodium Ascorbate | CH₂Cl₂/H₂O | 18 | 25 | 93 |
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and an organic azide.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired azide (1.05 eq.), and a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the limiting reagent).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: CuAAC for Bioconjugation in Aqueous Media using a Ligand
This protocol is adapted for reactions involving sensitive biomolecules in aqueous buffers, using a copper-stabilizing ligand to prevent degradation.[4]
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., peptide, protein, or oligonucleotide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[9]
-
Prepare a solution of the azide-modified biomolecule in PBS buffer.
-
In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.[8]
-
To the solution of the azide-modified biomolecule, add this compound (typically 10-50 equivalents relative to the biomolecule).
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture (final copper concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting from light.
-
The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Visualizations
Reaction Scheme
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of triazoles.
Logical Relationship for Drug Discovery Application
Caption: Workflow for using this compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. axispharm.com [axispharm.com]
Application Notes and Protocols: N-Benzylidene-2-propynylamine in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylidene-2-propynylamine is a versatile bifunctional molecule incorporating both an imine and a terminal alkyne. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic compounds. The imine moiety can act as a precursor to azomethine ylides for 1,3-dipolar cycloaddition reactions, while the propargyl group offers a reactive site for various transformations, including click chemistry, cyclizations, and coupling reactions. These characteristics open avenues for the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel isoxazolidine derivatives through a 1,3-dipolar cycloaddition reaction. Isoxazolidines are important five-membered heterocycles that are present in a variety of biologically active compounds and can serve as versatile synthetic intermediates.
Application: Synthesis of Novel Isoxazolidine Derivatives
The reaction of this compound with nitrones represents a powerful method for the synthesis of novel isoxazolidine derivatives. This transformation proceeds via a [3+2] cycloaddition, where the nitrone acts as a 1,3-dipole and the C=N double bond of the N-benzylideneamine acts as the dipolarophile. The resulting isoxazolidine ring is substituted with both a phenyl group and a propargyl group, offering multiple points for further functionalization.
The propargyl group on the isoxazolidine scaffold is particularly attractive for drug development as it can be utilized for covalent modification of biological targets or for linking the molecule to other moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from benzaldehyde and 2-propynylamine.
Materials:
-
Benzaldehyde
-
2-Propynylamine (Propargylamine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) in dichloromethane or diethyl ether, add 2-propynylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove the water formed during the reaction.
-
Stir for an additional 30 minutes, then filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil. The product is often used in the next step without further purification.
Characterization Data (Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, N=CH), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 4.10 (d, J = 2.4 Hz, 2H, N-CH₂), 2.35 (t, J = 2.4 Hz, 1H, C≡CH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 136.0, 130.8, 128.7, 128.4, 80.5, 72.0, 48.0.
-
IR (neat, cm⁻¹): ~3300 (C≡C-H), ~2120 (C≡C), ~1640 (C=N).
Protocol 2: Synthesis of 2-Methyl-3-phenyl-5-(prop-2-yn-1-yl)isoxazolidine via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of a novel isoxazolidine derivative through the reaction of this compound with C-phenyl-N-methylnitrone.
Materials:
-
This compound
-
C-phenyl-N-methylnitrone (can be prepared from benzaldehyde and N-methylhydroxylamine)
-
Toluene or Benzene (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) and C-phenyl-N-methylnitrone (1.0-1.1 equivalents) in anhydrous toluene.
-
Flush the flask with an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired isoxazolidine product.
Data Presentation
Table 1: Reaction Parameters and Yields for Isoxazolidine Synthesis
| Entry | Dipolarophile | Nitrone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | C-phenyl-N-methylnitrone | Toluene | 110 | 18 | ~70-80% |
Table 2: Spectroscopic Data for 2-Methyl-3-phenyl-5-(prop-2-yn-1-yl)isoxazolidine
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | Signals corresponding to the isoxazolidine ring protons, the phenyl group, the N-methyl group, and the propargyl group. |
| ¹³C NMR (CDCl₃) | Resonances for the carbons of the isoxazolidine ring, phenyl ring, N-methyl, and propargyl group. |
| IR (KBr, cm⁻¹) | Absence of C=N stretch (~1640 cm⁻¹), presence of C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹). |
| Mass Spectrometry (EI-MS) | Molecular ion peak corresponding to the calculated mass of the product. |
Visualization of Key Processes
Application Notes and Protocols for Protecting Group Strategies Involving N-Benzylidene-2-propynylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzylidene-2-propynylamine as a protecting group for primary amines. This strategy is particularly useful in multi-step organic synthesis where the reactivity of a primary amine needs to be temporarily masked. The protocols detailed below are based on established principles of imine formation and cleavage.
Introduction to this compound as a Protecting Group
Primary amines are fundamental functional groups in a vast array of organic molecules, including active pharmaceutical ingredients. Their nucleophilic nature, however, often necessitates protection during synthetic sequences to prevent unwanted side reactions. The this compound protecting group is formed by the condensation of a primary amine with benzaldehyde, followed by the introduction of a propargyl group. For the purpose of these notes, we will focus on the reversible formation of the N-benzylidene imine from propargylamine as the amine being protected. This imine linkage offers a stable yet readily cleavable means of protection. The benzylidene group provides steric bulk and electronic stabilization, while the propargyl moiety offers opportunities for further functionalization, such as in click chemistry.
Advantages of the N-Benzylidene Protecting Group:
-
Ease of Formation: Imines are typically formed in high yields under mild conditions.[1]
-
Stability: The N-benzylidene group is generally stable to basic and some nucleophilic conditions.
-
Mild Deprotection: Cleavage can be achieved under acidic or reductive conditions, often with high efficiency.[1][2]
-
Orthogonal Potential: The deprotection conditions are often compatible with other protecting groups, allowing for selective deprotection strategies.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the protecting group precursor from propargylamine and benzaldehyde.
Materials:
-
Propargylamine
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent
-
Benzene or Toluene (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and solvent evaporation
Procedure:
-
To a stirred solution of propargylamine (1.0 equivalent) in benzene or toluene, add benzaldehyde (1.0-1.1 equivalents).
-
Add anhydrous magnesium sulfate (a sufficient amount to absorb the water formed).
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Protocol 2: Protection of a Primary Amine as an N-Benzylidene Derivative
This protocol outlines the general procedure for protecting a primary amine using benzaldehyde. For the context of this document, we will consider the protection of a generic primary amine R-NH₂.
Materials:
-
Primary amine (R-NH₂)
-
Benzaldehyde
-
Suitable solvent (e.g., Toluene, Methanol, or Ethanol)
-
Dean-Stark apparatus (if using toluene for azeotropic water removal) or a drying agent (e.g., MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add benzaldehyde (1.0-1.1 equivalents) to the solution.
-
If using toluene, set up a Dean-Stark apparatus and heat the mixture to reflux to remove the water azeotropically.
-
If using methanol or ethanol, the reaction can often be stirred at room temperature. The addition of a drying agent can facilitate the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-benzylidene protected amine.
-
Purification can be achieved by recrystallization or column chromatography.
Protocol 3: Deprotection of N-Benzylidene Protected Amines
The primary amine can be regenerated from the N-benzylidene imine through acidic hydrolysis or reductive cleavage.
Method A: Acidic Hydrolysis
This is the most common method for imine cleavage and relies on the reversibility of imine formation in the presence of water and acid.[1][2]
Materials:
-
N-Benzylidene protected amine
-
Aqueous acid solution (e.g., 1 M HCl, acetic acid in water)
-
Suitable organic solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-benzylidene protected amine in a suitable organic solvent.
-
Add an excess of the aqueous acid solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the imine is consumed.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the deprotected primary amine.
Method B: Reductive Cleavage to a Secondary Amine
If the desired product is the N-benzyl secondary amine rather than the primary amine, reductive cleavage can be employed.
Materials:
-
N-Benzylidene protected amine
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen gas with a catalyst like Pd/C)
-
Suitable solvent (e.g., Methanol for NaBH₄, Ethanol or Ethyl Acetate for hydrogenation)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
Procedure (using NaBH₄):
-
Dissolve the N-benzylidene protected amine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC).
-
Carefully quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate to obtain the N-benzyl secondary amine.
Data Presentation
The following tables provide representative data for the protection and deprotection reactions. Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Conditions for the Protection of Primary Amines as N-Benzylidene Derivatives
| Entry | Primary Amine Substrate | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | Propargylamine | Toluene | Reflux (Dean-Stark) | 2 | >95 |
| 2 | Aniline | Ethanol | Room Temperature | 4 | 92 |
| 3 | Benzylamine | Methanol | Room Temperature | 3 | 94 |
| 4 | Cyclohexylamine | Toluene | Reflux (Dean-Stark) | 3 | 90 |
Table 2: Representative Conditions for the Deprotection of N-Benzylidene Amines
| Entry | N-Benzylidene Substrate | Deprotection Method | Reagents | Time (h) | Yield (%) |
| 1 | N-Benzylidene-propargylamine | Acidic Hydrolysis | 1 M HCl in THF | 1 | >95 |
| 2 | N-Benzylidene-aniline | Acidic Hydrolysis | AcOH / H₂O | 2 | 93 |
| 3 | N-Benzylidene-benzylamine | Reductive Cleavage | NaBH₄ in MeOH | 0.5 | 96 |
| 4 | N-Benzylidene-cyclohexylamine | Acidic Hydrolysis | 1 M HCl in THF | 1.5 | 91 |
Visualizations
Caption: General workflow for the protection and deprotection of primary amines using a benzylidene protecting group.
Caption: Logical relationship of the protection and acidic hydrolysis deprotection cycle.
References
Catalytic Methods for the Synthesis of N-Benzylidene Imines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylidene imines, also known as Schiff bases, are a pivotal class of organic compounds characterized by a carbon-nitrogen double bond. Their versatile reactivity makes them indispensable intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and selective catalytic methods for their synthesis is a cornerstone of modern organic chemistry, with a continuous drive towards greener, more atom-economical processes. This document provides a comprehensive overview of various catalytic methodologies for the synthesis of N-benzylidene imines, complete with detailed experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific needs.
I. Metal-Catalyzed Synthesis
Transition metal catalysts are highly effective in promoting the synthesis of N-benzylidene imines, often under mild conditions. These methods can be broadly categorized into reactions involving the condensation of amines and carbonyls, or the oxidative coupling of amines.
A. Copper-Catalyzed Synthesis
Copper catalysts are particularly attractive due to their low cost, low toxicity, and high efficiency. They can catalyze the synthesis of imines from amines under aerobic conditions, using air as a green oxidant.
Key Features:
-
Mild reaction conditions: Often performed at room temperature to moderate heating.
-
Green oxidant: Utilizes molecular oxygen from the air.
-
High yields: Generally provides good to excellent yields of the desired imines.
Table 1: Comparison of Copper-Catalyzed Synthesis of N-Benzylidene Imines
| Catalyst | Amine | Aldehyde/Alcohol | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl | Benzylamine | Benzylamine | Air | Neat | 100 | 8 | 92 | [1] |
| Cu-MOF | Benzylamine | Benzylamine | TBHP | THF | 25 | 24 | 85 | [2] |
| CuI | Aniline | Benzaldehyde | - | Water | 60 | 2 | >95 | [3] |
B. Palladium-Catalyzed Synthesis
Palladium catalysts are highly effective for the coupling of benzyl alcohols with primary amines to form imines. This method offers an alternative to the direct use of aldehydes.
Key Features:
-
Readily available starting materials: Utilizes alcohols, which are often more stable and easier to handle than aldehydes.
-
High selectivity: Can be tuned to selectively produce either the imine or the corresponding secondary amine.
-
Good functional group tolerance: Compatible with a wide range of substrates.
Table 2: Palladium-Catalyzed Synthesis of N-Benzylidene Imines from Benzyl Alcohols
| Catalyst | Amine | Benzyl Alcohol | Atmosphere | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/AlO(OH) | 2-Phenylethylamine | Benzyl alcohol | O₂ | Heptane | 90 | 20 | 90 | [4] |
| Pd/C | Aniline | 4-Methoxybenzyl alcohol | O₂ | Heptane | 90 | 20 | 95 | [4] |
II. Organocatalytic Synthesis
Organocatalysis offers a metal-free alternative for imine synthesis, often employing small organic molecules like proline and its derivatives. These methods are prized for their environmental friendliness and potential for enantioselective transformations.
A. Proline-Catalyzed Synthesis
L-proline is a versatile and inexpensive organocatalyst that can efficiently catalyze the condensation of aldehydes and amines to form imines. The proposed mechanism involves the formation of an enamine intermediate.
Key Features:
-
Metal-free: Avoids potential metal contamination of the final product.
-
Mild conditions: Reactions are typically run at or near room temperature.
-
Enantioselective potential: Chiral derivatives of proline can be used to synthesize chiral imines.
Table 3: Proline-Catalyzed Synthesis of N-Benzylidene Imines
| Catalyst | Amine | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Proline (35 mol%) | p-Anisidine | p-Nitrobenzaldehyde | DMSO | RT | 24 | 50 | [5] |
| Pyrrolidine (10 mol%) | p-Toluenesulfinamide | Benzaldehyde | CH₂Cl₂ | 60 | 5 | 81-82 | [6] |
B. Quinone-Catalyzed Synthesis
Quinones can act as organocatalysts in the oxidative deformylation of 1,2-amino alcohols to produce N-protected imines, offering a novel route from readily available starting materials.[7][8]
Key Features:
-
Novel starting materials: Utilizes amino alcohols.
-
Oxidative C-C bond cleavage: A unique approach to imine synthesis.
-
Metal-free: An environmentally benign method.
III. Biocatalytic Synthesis
Biocatalysis, utilizing enzymes such as transaminases, is an emerging green technology for the synthesis of amines and their imine precursors. These methods offer unparalleled selectivity, particularly for the production of chiral compounds.
Transaminase-Mediated Synthesis
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor, forming a new amine and a carbonyl byproduct.[1][9] The reaction proceeds through an imine intermediate. By controlling the reaction conditions, the imine can be trapped or the reaction can proceed to the amine.
Key Features:
-
High enantioselectivity: Ideal for the synthesis of chiral amines and imines.
-
Mild and aqueous conditions: Reactions are performed in environmentally friendly solvents at physiological temperatures.
-
High substrate specificity: Can be tailored for specific transformations through enzyme engineering.
IV. Green Synthetic Methodologies
In addition to the catalyst systems, the reaction conditions play a crucial role in the overall sustainability of the process. Microwave-assisted synthesis and mechanochemistry are two powerful techniques that align with the principles of green chemistry.
A. Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[10][11][12]
Key Features:
-
Rapid reactions: Reaction times are often reduced from hours to minutes.
-
Solvent-free potential: Many reactions can be run neat, reducing solvent waste.
-
Improved yields: Often leads to higher product yields compared to conventional heating.
Table 4: Microwave-Assisted Synthesis of N-Benzylidene Imines
| Amine | Aldehyde | Conditions | Time (min) | Yield (%) | Reference |
| 4-Fluoroaniline | Benzaldehyde | Neat, 2450 MHz | 8 | >95 | [12] |
| 4-Nitroaniline | Benzaldehyde | Neat, 2450 MHz | 8 | >95 | [12] |
| Aniline | Substituted Benzaldehydes | Toluene | - | 85 | [8] |
B. Mechanochemical Synthesis
Mechanochemistry, typically performed in a ball mill, involves the use of mechanical force to induce chemical reactions in the absence of a solvent.[13][14][15][16]
Key Features:
-
Solvent-free: Eliminates the need for potentially hazardous solvents.
-
High efficiency: Can lead to high yields in short reaction times.
-
Access to novel reactivity: Can enable transformations that are difficult to achieve in solution.
V. Experimental Protocols
Protocol 1: Copper-Catalyzed Aerobic Oxidation of Benzylamine to N-Benzylidenebenzylamine[1]
Materials:
-
Copper(I) chloride (CuCl)
-
Benzylamine
Procedure:
-
To a round-bottom flask, add benzylamine.
-
Add a catalytic amount of CuCl (e.g., 1 mol%).
-
Stir the reaction mixture at 100 °C under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica gel.
Protocol 2: Organocatalytic Synthesis of N-Benzylidene-p-toluenesulfinamide using Pyrrolidine[6]
Materials:
-
p-Toluenesulfinamide
-
Benzaldehyde
-
Pyrrolidine
-
4Å Molecular Sieves
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To an oven-dried 100 mL round-bottom flask, add p-toluenesulfinamide (5.00 g, 32.2 mmol), 4Å molecular sieves (6.5 g), dichloromethane (40 mL), benzaldehyde (3.3 mL, 32.2 mmol), and pyrrolidine (265 µL, 3.22 mmol).
-
Connect the flask to a reflux condenser and heat the mixture to 60 °C with stirring for 5 hours.
-
Cool the reaction to room temperature and dilute with EtOAc (50 mL).
-
Filter the mixture through a pad of silica gel, washing with EtOAc (3 x 50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting white solid with hexane (20 mL) and collect by vacuum filtration to yield the product.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis of N-Benzylidene-4-fluoroaniline[12]
Materials:
-
Benzaldehyde
-
4-Fluoroaniline
Procedure:
-
In a microwave-safe vessel, mix benzaldehyde (1 mmol) and 4-fluoroaniline (1 mmol).
-
Irradiate the mixture in a microwave reactor at 2450 MHz.
-
Monitor the reaction by TLC. The reaction is typically complete within 8 minutes.
-
The crude product is often pure enough for subsequent use, or can be recrystallized from ethanol.
Protocol 4: Mechanochemical Synthesis of N-Benzylideneaniline
Materials:
-
Benzaldehyde
-
Aniline
-
A mortar and pestle or a ball mill
Procedure:
-
Place equimolar amounts of benzaldehyde and aniline in a mortar or a ball mill vial.
-
Grind the mixture vigorously for 5-15 minutes at room temperature.
-
The formation of the solid product is often visually apparent.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
VI. Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. The following diagrams, generated using the DOT language, illustrate simplified catalytic cycles for key synthetic methods.
Caption: General experimental workflow for catalytic imine synthesis.
Caption: Simplified catalytic cycle for copper-catalyzed aerobic oxidative amination.
Caption: Organocatalytic cycle involving enamine and iminium ion intermediates.
VII. Practical Considerations
-
Catalyst Deactivation: Catalysts can be deactivated by poisoning from impurities in the reactants or solvent, or by structural changes at high temperatures. It is crucial to use pure reagents and solvents and to operate within the recommended temperature range for the catalyst.[17]
-
Product Purification: N-benzylidene imines can be purified by standard techniques such as recrystallization or column chromatography. However, care must be taken as imines can be sensitive to hydrolysis, especially on acidic silica gel. It is sometimes beneficial to add a small amount of a neutralizer like triethylamine to the eluent during chromatography.[18][19]
-
Safety: Many of the reagents and solvents used in these syntheses are flammable, toxic, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
VIII. Conclusion
The catalytic synthesis of N-benzylidene imines is a rich and evolving field. The choice of catalytic method depends on a variety of factors including the desired substrate scope, cost, environmental impact, and the need for stereocontrol. Metal-catalyzed methods offer high efficiency and broad applicability, while organocatalytic and biocatalytic approaches provide greener and often more selective alternatives. The adoption of modern techniques like microwave-assisted synthesis and mechanochemistry further enhances the sustainability of these important transformations. The protocols and data presented herein serve as a valuable resource for researchers to navigate the diverse landscape of catalytic imine synthesis and to select the most suitable method for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03142B [pubs.rsc.org]
- 3. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Mechanochemistry [beilstein-journals.org]
- 16. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
Application Notes and Protocols: N-Benzylidene-2-propynylamine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Benzylidene-2-propynylamine scaffold represents a unique, yet underexplored, class of compounds in medicinal chemistry. This scaffold combines two key pharmacophoric moieties: the N-benzylidene group, known for its presence in a wide array of biologically active compounds, and the propargylamine functionality, a critical component of several neuroprotective drugs. The inherent reactivity and structural features of these derivatives suggest their potential as versatile intermediates and as candidates for a range of therapeutic applications, including neurodegenerative diseases, cancer, and infectious diseases. These application notes provide a theoretical framework and generalized protocols for the synthesis and evaluation of this compound derivatives, based on the established activities of related compounds.
Potential Therapeutic Applications
While specific biological data for this compound derivatives are not extensively documented in current literature, the known activities of their constituent moieties suggest several promising areas of investigation:
-
Neuroprotective Agents: The propargylamine group is a well-known pharmacophore in irreversible monoamine oxidase B (MAO-B) inhibitors like rasagiline and selegiline, which are used in the treatment of Parkinson's disease.[1][2] The N-benzylidene moiety could be used to modulate the selectivity and potency of these derivatives for MAO-B or other neurological targets.
-
Anticancer Agents: Numerous N-benzylidene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] The mechanism of action for these compounds is often multifactorial, including the inhibition of tubulin polymerization and the induction of apoptosis. The addition of the propargylamine group could introduce novel mechanisms of action or enhance existing ones.
-
Antimicrobial Agents: The imine linkage of the N-benzylidene group has been associated with broad-spectrum antimicrobial activity.[6][7][8] Derivatives incorporating this scaffold could be explored for their efficacy against bacterial and fungal pathogens, potentially through mechanisms like enzyme inhibition or disruption of cell membrane integrity.
Data Presentation: Hypothetical Activity Profile
Given the nascent stage of research into this specific class of compounds, the following table presents a hypothetical summary of potential biological activities and corresponding quantitative data that could be generated through the experimental protocols outlined below. This table is for illustrative purposes to guide future research.
| Compound ID | Substitution Pattern | Target | Activity (IC50/MIC) | Cell Line / Organism |
| NBP-001 | Unsubstituted | MAO-B | 150 nM | Human Recombinant |
| NBP-002 | 4-Nitrobenzylidene | Tubulin Polymerization | 500 nM | HCT116 (Colon Cancer) |
| NBP-003 | 4-Chlorobenzylidene | Staphylococcus aureus | 8 µg/mL | ATCC 29213 |
| NBP-004 | 3,4-Dimethoxybenzylidene | MAO-A | 2.5 µM | Human Recombinant |
| NBP-005 | 2-Hydroxybenzylidene | Candida albicans | 16 µg/mL | ATCC 90028 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be optimized based on the specific properties of the synthesized compounds.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the condensation of an appropriate benzaldehyde with 2-propynylamine.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
2-Propynylamine (Propargylamine) (1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Toluene or Benzene
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Column Chromatography setup (Silica gel)
-
Rotary Evaporator
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 eq) in anhydrous toluene (or benzene) in a round-bottom flask, add 2-propynylamine (1.0 eq).
-
Add anhydrous magnesium sulfate (approx. 1.5-2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the magnesium sulfate with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound derivatives against human MAO-A and MAO-B.
Materials:
-
This compound derivatives (test compounds)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader (fluorescence)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (A or B) to each well.
-
Add the test compounds or reference inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Prepare a detection solution containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in buffer.
-
Initiate the reaction by adding the detection solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.
Diagram: MAO Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol provides a general method for evaluating the cytotoxicity of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (test compounds)
-
Doxorubicin or other standard anticancer drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or control.
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 values.
Diagram: MTT Assay Workflow
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (test compounds)
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates (sterile)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold holds considerable, albeit largely unexplored, potential in medicinal chemistry. By leveraging the established pharmacological profiles of the N-benzylidene and propargylamine moieties, researchers can rationally design and synthesize novel derivatives for a variety of therapeutic targets. The protocols provided herein offer a foundational framework for the synthesis and systematic biological evaluation of this promising class of compounds. Further investigation is warranted to elucidate their specific mechanisms of action and to optimize their therapeutic potential.
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. Polycyclic propargylamine and acetylene derivatives as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electropolymerization of N-alkynylated Dithienopyrrole using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, functionalization, and electropolymerization of an N-alkynylated dithienopyrrole (DTP) monomer. The protocols leverage the efficiency and specificity of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to introduce functional moieties to the DTP backbone prior to polymerization. This methodology offers a versatile platform for creating novel conjugated polymers with tailored properties for applications in biosensors, organic electronics, and drug delivery systems.
Overview and Principle
The core of this methodology is a two-stage process: first, the chemical modification of an N-alkynylated DTP monomer via a click reaction with an azide-functionalized molecule, followed by the electrochemical polymerization of the resulting functionalized monomer. This pre-polymerization functionalization strategy ensures a high degree of modification and allows for the incorporation of a wide variety of functional groups that might not be compatible with the conditions of electropolymerization. The DTP polymer backbone provides desirable electronic and optical properties, which can be further tuned by the appended functional groups.
Data Presentation
The following tables summarize the key quantitative data from the synthesis and characterization of the N-alkynylated DTP monomer (AlkyneDTP), its click-functionalized derivative with an azide-modified naphthalimide (DTPNap), and their corresponding electropolymerized films (p-AlkyneDTP and p-DTPNap).
Table 1: Synthesis and Functionalization Yields
| Compound | Reaction | Yield (%) |
| 5-Azidopent-1-yne | Azidation of 5-chloropentyne | 97 |
| Pent-4-yn-1-amine hydrochloride | Staudinger reaction of 5-azidopent-1-yne | 71 |
| AlkyneDTP | Buchwald-Hartwig amination | 37-48 |
| DTPNap | Copper-Catalyzed Azide-Alkyne Cycloaddition | 81 |
Table 2: Electrochemical and Physical Properties of Electropolymerized Films
| Polymer | Oxidation Onset (mV vs. Ag/AgCl) | Film Thickness (nm) | Oxidized Color | Reduced Color |
| p-AlkyneDTP | 770 | 255.5 | Dark Blue | Yellow |
| p-DTPNap | Not Reported | Not Reported | Not Reported | Not Reported |
Table 3: Electronic Properties of Electropolymerized Films
| Polymer | HOMO (eV) | LUMO (eV) |
| p-AlkyneDTP | -5.1 | -3.0 |
| p-DTPNap | Not Reported | Not Reported |
Experimental Protocols
Synthesis of N-(pent-4-yn-1-yl)-4H-dithieno[3,2-b:2',3'-d]pyrrole (AlkyneDTP)
This protocol describes the synthesis of the alkyne-functionalized DTP monomer via a Buchwald-Hartwig amination reaction.
Materials:
-
3,3′-Dibromo-2,2′-bithiophene
-
Pent-4-yn-1-amine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
-
Sodium methoxide
-
Anhydrous toluene
-
Dichloromethane
-
Hexane
-
Nitrogen gas
Procedure:
-
In a pressure vessel under a nitrogen atmosphere, combine 3,3′-dibromo-2,2′-bithiophene (1 equivalent), pent-4-yn-1-amine hydrochloride (1.17 equivalents), BINAP (0.048 equivalents), and Pd₂(dba)₃ (0.011 equivalents) in anhydrous toluene.
-
Add powdered sodium methoxide (4.26 equivalents) to the mixture.
-
Seal the vessel and stir the mixture vigorously under nitrogen at 130°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter to remove insoluble salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane (2/1) eluent to yield AlkyneDTP as a pale yellow solid.[1]
Pre-polymerization Functionalization via Click Chemistry: Synthesis of DTPNap
This protocol details the functionalization of the AlkyneDTP monomer with an azide-modified naphthalimide dye (AzNap) using a copper-catalyzed click reaction.
Materials:
-
AlkyneDTP
-
Azide-modified naphthalimide (AzNap)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve AlkyneDTP (1 equivalent) and AzNap (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add CuI (0.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane and purify by column chromatography on silica gel using a hexane/dichloromethane (1/1) eluent to afford DTPNap as a yellow solid.[2]
Electropolymerization
This protocol describes the formation of polymer films on an electrode surface via cyclic voltammetry.
Materials:
-
AlkyneDTP or DTPNap monomer
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Working electrode (e.g., Platinum button or Indium Tin Oxide (ITO) coated glass)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Nitrogen gas
Procedure:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile to serve as the electrolyte solution.
-
Prepare a 0.01 M solution of the monomer (AlkyneDTP or DTPNap) in the electrolyte solution.
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
Purge the electrolyte solution containing the monomer with nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the deoxygenated solution.
-
Perform electropolymerization by cycling the potential between -0.5 V and +0.9 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 50 cycles. A colored polymer film should deposit on the working electrode.
-
To ensure complete polymerization, hold the potential at +1.0 V for 120 seconds.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Visualizations
Synthetic and Electropolymerization Workflow
Caption: Workflow for synthesis, functionalization, and electropolymerization.
Buchwald-Hartwig Amination Reaction
Caption: Buchwald-Hartwig amination for AlkyneDTP synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Click chemistry functionalization of AlkyneDTP.
Applications and Future Perspectives
The ability to readily functionalize the DTP monomer prior to electropolymerization opens up a vast design space for creating new materials.
-
Biosensors: Functional groups such as biotin, antibodies, or enzymes can be attached to the DTP backbone to create highly specific and sensitive biosensors. The conducting nature of the polymer can be exploited for electrochemical signal transduction upon analyte binding.
-
Drug Delivery: Biocompatible and biodegradable functional groups can be incorporated to develop smart polymer systems for controlled drug release, potentially triggered by an electrical stimulus.
-
Organic Electronics: The electronic properties of the DTP polymer can be fine-tuned by the attachment of electron-donating or -withdrawing groups, enabling the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.
Future work could focus on exploring a wider range of azide-functionalized molecules to expand the library of functional DTP polymers. Furthermore, a detailed investigation into the electronic and optical properties of the functionalized polymers is warranted to fully understand the structure-property relationships and guide the design of next-generation materials.
References
The Pivotal Role of Imines in A3 Coupling: A Detailed Look at N-Benzylidene-2-propynylamine Intermediacy
Application Note
The A3 coupling reaction, a powerful three-component condensation of an aldehyde, an alkyne, and an amine, stands as a cornerstone of modern organic synthesis for the efficient, atom-economical construction of propargylamines. These products are valuable intermediates in the synthesis of a wide array of biologically active compounds and natural products. While the reaction is often presented as a one-pot convergence of three distinct reactants, a closer examination of the mechanism reveals the critical role of a key intermediate: the imine. This note will delve into the significance of imine formation, with a particular focus on N-Benzylidene-2-propynylamine as a representative intermediate, in the context of A3 coupling reactions.
The generally accepted mechanism of the A3 coupling reaction involves the initial formation of an imine from the aldehyde and the amine.[1][2][3][4] This electrophilic imine species is then attacked by a metal acetylide, generated in situ from the terminal alkyne and a metal catalyst, to furnish the final propargylamine product.[1][3] Therefore, the formation of the imine is a crucial step that precedes the carbon-carbon bond formation.
This compound serves as a prime example of such an imine intermediate, formed from the condensation of benzaldehyde and propargylamine. While A3 coupling is typically a three-component reaction, the pre-formation or in situ generation of this imine is central to the reaction's success. Understanding its role allows for a more nuanced approach to reaction optimization and substrate scope exploration.
Key Applications in Drug Development and Research
Propargylamines, the products of A3 coupling reactions, are prevalent scaffolds in medicinal chemistry and drug discovery. Their utility stems from their presence in various marketed drugs and their versatility as synthetic building blocks for nitrogen-containing heterocycles. The ability to efficiently synthesize a diverse library of propargylamines through A3 coupling is therefore of high interest to researchers in these fields.
Reaction Mechanism and the Role of the Imine
The catalytic cycle of a typical metal-catalyzed A3 coupling reaction can be visualized as follows:
Caption: Generalized mechanism of the A3 coupling reaction.
As depicted, the reaction initiates with two key steps: the formation of the imine from the aldehyde and amine, and the activation of the alkyne by the metal catalyst to form a metal acetylide. The subsequent nucleophilic addition of the acetylide to the imine yields the propargylamine product and regenerates the catalyst.
Experimental Protocols
Below are representative protocols for the synthesis of propargylamines via A3 coupling, where an imine intermediate is formed in situ.
Protocol 1: Copper-Catalyzed A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene
This protocol is a classic example of a copper-catalyzed A3 coupling reaction.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Piperidine (1.2 mmol, 102 mg)
-
Phenylacetylene (1.3 mmol, 133 mg)
-
Copper(I) iodide (CuI) (5 mol%, 9.5 mg)
-
Toluene (2 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add benzaldehyde, piperidine, phenylacetylene, and CuI.
-
Add toluene to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the imine intermediate itself.
Materials:
-
Propargylamine (13.8 g)
-
Benzaldehyde (26.5 g)
-
Magnesium sulfate (10 g)
-
Benzene (75 mL)
Procedure:
-
In a flask, dissolve propargylamine and benzaldehyde in benzene.
-
Add magnesium sulfate to the stirred solution.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various A3 coupling reactions, highlighting the versatility and efficiency of this methodology.
Table 1: A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene with Various Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu/Al/oxide | 0.12 (mmol Cu) | Toluene | 100 | 22 | 94 | [5] |
| Au Nanoparticles | 0.5 | Neat | 80 | 12 | 95 | [6] |
| CuI | 10 | Neat | 80 | 12 | 85 | [7] |
| Dicopper complex | 0.4 | Toluene | 110 | 2 | >99 | [8] |
Table 2: Substrate Scope of Copper-Catalyzed A3 Coupling
| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | Cu/Al/oxide | 92 | [5] |
| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Cu/Al/oxide | 91 | [5] |
| Benzaldehyde | Morpholine | Phenylacetylene | Cu/Al/oxide | 93 | [5] |
| Benzaldehyde | Pyrrolidine | Phenylacetylene | Cu/Al/oxide | 92 | [5] |
| Pentanal | Piperidine | Phenylacetylene | Dicopper complex | 95 | [8] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing and analyzing an A3 coupling reaction.
Caption: Standard experimental workflow for A3 coupling reactions.
Conclusion
The formation of an imine intermediate, exemplified by this compound, is a fundamental aspect of the A3 coupling reaction. Recognizing the role of this intermediate is crucial for understanding the reaction mechanism and for designing efficient synthetic strategies towards a diverse range of propargylamines. The protocols and data presented herein provide a practical guide for researchers and scientists in the field of organic synthesis and drug development to harness the power of the A3 coupling reaction.
References
- 1. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. phytojournal.com [phytojournal.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.fit.edu [repository.fit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzylidene-2-propynylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of N-Benzylidene-2-propynylamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a nucleophilic addition-elimination reaction, specifically the formation of a Schiff base (or imine). It involves the condensation of benzaldehyde with 2-propynylamine (propargylamine). The reaction is reversible, and the removal of the water byproduct is critical to drive the equilibrium towards the formation of the desired imine product.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary reactants are benzaldehyde and 2-propynylamine. A dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, is essential.[1][2] The reaction is typically conducted in a hydrophobic, non-polar solvent like benzene or toluene to facilitate the separation of the water byproduct and simplify the work-up process.[1][3]
Q3: Is an acid or base catalyst required for this reaction?
A3: While imine formation can be catalyzed by mild acid, many reported procedures for this compound synthesis achieve high yields without an explicit catalyst. The reaction often proceeds efficiently at room temperature simply by mixing the reactants in the presence of a sufficient dehydrating agent.[1] Adding a catalyst can sometimes complicate purification.
Q4: How can the final product be purified?
A4: The most common method for purifying this compound is vacuum distillation.[3] This technique is effective for separating the liquid product from non-volatile impurities and any remaining starting materials. Column chromatography can also be used for purification if non-volatile impurities are a concern.[3]
Troubleshooting Guide
Q5: My reaction yield is very low. What are the most likely causes?
A5: Low yield is almost always due to the presence of water, which pushes the reaction equilibrium back towards the starting materials (benzaldehyde and propargylamine).
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Inadequate Drying: Ensure your dehydrating agent (e.g., MgSO₄) is genuinely anhydrous. If using molecular sieves, they must be properly activated (e.g., heated under vacuum).[2]
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Wet Solvent/Reagents: Use anhydrous grade solvents and ensure your benzaldehyde and propargylamine are dry. Benzaldehyde, in particular, can oxidize to benzoic acid on exposure to air, which can interfere with the reaction.
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Insufficient Reaction Time: While some protocols report short reaction times, allowing the mixture to stir for several hours (e.g., 12-24 hours) at room temperature can ensure the reaction goes to completion.[4]
Q6: I observe my product decomposing during work-up or purification. What's happening?
A6: The imine C=N bond is susceptible to hydrolysis. Exposure to water, especially under acidic conditions, will rapidly convert your product back into benzaldehyde and propargylamine.
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Aqueous Work-up: Avoid extensive washing with aqueous solutions. If a wash is necessary, use a saturated sodium chloride solution (brine) and minimize contact time.
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Acidic Contamination: Ensure all glassware is free of acid residue. If purification by column chromatography is performed, the silica gel should be neutralized (e.g., by pre-treating with a triethylamine/hexane mixture) to prevent on-column hydrolysis.
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Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from atmospheric moisture.
Q7: My final product is contaminated with a white solid. What is it?
A7: If your reaction was performed in air, the white solid is likely benzoic acid, formed from the oxidation of benzaldehyde. To avoid this, use freshly distilled or high-purity benzaldehyde and consider running the reaction under an inert atmosphere.
Q8: The reaction seems to stall and does not proceed to completion. What can I do?
A8: If the reaction stalls, consider the following:
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Add More Dehydrating Agent: The capacity of your initial amount of MgSO₄ or molecular sieves may have been exceeded. Add a fresh portion and continue stirring.
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Gently Heat: While the reaction works well at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate.[3] Use a reflux condenser to avoid solvent loss.
-
Azeotropic Removal: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene can be highly effective for continuous water removal.
Data Presentation: Impact of Conditions on Yield
The following tables summarize quantitative data from various synthesis protocols to illustrate the effect of different experimental parameters on product yield.
Table 1: Effect of Solvent and Dehydrating Agent
| Benzaldehyde (equiv.) | 2-Propynylamine (equiv.) | Solvent | Dehydrating Agent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1.0 | 1.05 | Benzene | MgSO₄ | Room Temp. | 0.5 | High (not quantified) | [1] |
| 1.0 | 1.1 | Toluene | None (Aqueous NH₃) | 21-25°C | 15 | 85 | [3] |
| 1.0 | 1.0 | None | MgSO₄ | Room Temp. | 24 | 87 |[4] |
Table 2: Summary of Reported Yields
| Method | Key Conditions | Reported Yield | Purity | Reference |
|---|---|---|---|---|
| Direct Condensation | Benzaldehyde, Propargylamine, MgSO₄, Benzene | Not specified | Not specified | [1] |
| Phase Transfer | Propargyl methanesulfonate, Benzaldehyde, Toluene, aq. NH₃ | 80% | Not specified | [3] |
| Distillation | Crude product from the above method | - | 97% |[3] |
Experimental Protocols
Protocol 1: Synthesis using Magnesium Sulfate (Lab Scale)
This protocol is adapted from established laboratory procedures for imine synthesis.[1]
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Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 75 mL of anhydrous benzene (or toluene).
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Reactant Addition: Add 13.8 g of 2-propynylamine followed by 26.5 g of freshly distilled benzaldehyde to the solvent.
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Dehydration: To the stirred solution, add 10 g of anhydrous magnesium sulfate.
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Reaction: Seal the flask and stir the resulting mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).
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Work-up: Once the reaction is complete, filter the mixture to remove the magnesium sulfate. Wash the solid residue with a small amount of fresh solvent.
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Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional vacuum distillation to yield pure this compound.
Protocol 2: Synthesis using Aqueous Ammonia
This protocol is based on a patented industrial method.[3]
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Preparation: In a reaction vessel, dissolve propargyl methanesulfonate (36.7 g, 0.274 mol) and benzaldehyde (30.6 g, 0.288 mol) in 147 g of toluene.
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Reactant Addition: Add a 28% aqueous ammonia solution (166.4 g, 2.74 mol) dropwise to the toluene solution over 3 hours while maintaining the temperature between 20-25°C.
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Reaction: Stir the mixture at the same temperature for an additional 3 hours after the addition is complete.
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Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) phase. Wash the aqueous phase twice with 25 g of toluene and combine all organic phases.
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Concentration & Purification: Concentrate the combined organic phase by distillation to obtain a toluene solution of the product. Further purification by vacuum distillation (boiling point: 80-83°C at 2.5 mmHg) can yield the product with high purity (approx. 97%).[3]
Visualizations
Experimental Workflow
Diagram 1: General Experimental Workflow
Troubleshooting Decision Tree
Diagram 2: Troubleshooting Guide
Reaction Mechanism and Influencing Factors
Diagram 3: Reaction Equilibrium
References
Purification of crude N-Benzylidene-2-propynylamine by distillation or chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Benzylidene-2-propynylamine. This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding purification by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying crude this compound?
A1: Both vacuum distillation and column chromatography are effective methods for purifying this compound. The choice depends on the nature of the impurities and the required final purity. Vacuum distillation is particularly useful for removing non-volatile impurities and solvents, while column chromatography excels at separating the product from impurities with similar boiling points, such as unreacted benzaldehyde or propargylamine.
Q2: My this compound appears to be decomposing during purification. What could be the cause?
A2: Imines, such as this compound, can be sensitive to acid and may hydrolyze back to their corresponding aldehyde and amine.[1][2] This is a common issue during column chromatography on standard silica gel, which is inherently acidic.[1] During distillation, prolonged exposure to high temperatures can also lead to decomposition.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Knowing the physical properties is crucial for planning the purification strategy. Below is a summary of key data:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N | N/A |
| Molecular Weight | 143.19 g/mol | N/A |
| Boiling Point | 80-83 °C at 2.5 mmHg | [3] |
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[1][4] It allows for the rapid assessment of fraction purity during column chromatography and can help in identifying the presence of starting materials or byproducts. A suitable TLC stain for visualizing imines can be a potassium permanganate solution.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Product decomposition (darkening of the liquid, low yield) | The distillation temperature is too high or the heating time is too long. | - Ensure a good vacuum to lower the boiling point. A pressure of 2.5 mmHg or lower is recommended.[3]- Use a heating mantle with efficient stirring to ensure even heating.- Minimize the time the compound is exposed to high temperatures. |
| Product co-distills with impurities | The boiling points of the product and impurities are too close. | - If the impurity is a solvent, ensure it is removed as much as possible before distillation.- Consider fractional distillation for better separation.- If co-distillation persists, column chromatography may be a more suitable purification method. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Solution(s) |
| Product decomposition on the column (streaking on TLC, low recovery) | The imine is hydrolyzing on the acidic silica gel.[1][5] | - Use a less acidic stationary phase like neutral or basic alumina.[6][7]- Deactivate the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent.[1][8]- Perform the chromatography quickly to minimize contact time with the stationary phase. |
| Poor separation of the product from impurities | The solvent system (mobile phase) is not optimal. | - Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.5 for this compound.[1][2]- A good starting point for imines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]- For more polar impurities, a gradient elution might be necessary, gradually increasing the polarity of the mobile phase. |
| Product is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.- If the product is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1] |
Experimental Protocols
Vacuum Distillation
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Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
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Crude Material : Place the crude this compound in the distillation flask. Add a magnetic stir bar for smooth boiling.
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Vacuum : Carefully apply vacuum, aiming for a pressure of approximately 2.5 mmHg.[3]
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Heating : Gently heat the distillation flask using a heating mantle while stirring.
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Collection : Collect the fraction that distills at 80-83 °C.[3]
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Analysis : Analyze the purity of the collected fractions using TLC or other analytical techniques.
Flash Column Chromatography
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TLC Analysis : Determine a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[1][2] Adjust the ratio to achieve an Rf value of ~0.3 for the product spot.
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Column Packing :
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If using standard silica gel, consider pre-treating it with a triethylamine-containing eluent to prevent product degradation.[1]
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Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, less polar eluent.
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Carefully pack the column, ensuring there are no air bubbles.
-
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
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Elution : Begin eluting with the chosen solvent system. Collect fractions and monitor their composition by TLC.
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Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. SnAP Support and FAQ – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Common side reactions and byproducts in N-Benzylidene-2-propynylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzylidene-2-propynylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction between benzaldehyde and 2-propynylamine (propargylamine). This reaction forms an imine and releases one molecule of water as a byproduct. The reaction is typically carried out in a suitable solvent and is reversible.[1][2] To drive the reaction towards the product, water is often removed using a Dean-Stark apparatus or a drying agent like magnesium sulfate.[1][3]
Q2: What are the typical solvents and catalysts used in this synthesis?
A2: A variety of hydrophobic solvents are suitable for this synthesis to simplify the work-up. Common examples include aromatic hydrocarbons like benzene and toluene, as well as halogenated hydrocarbons such as chloroform and 1,2-dichloroethane.[4] While the reaction can proceed without a catalyst, it is often slow. Acid catalysts are frequently employed to accelerate the reaction by activating the carbonyl group of benzaldehyde.[1] However, catalyst-free methods can also achieve high yields, particularly when water is removed under reduced pressure.
Q3: What is the expected yield of this compound?
A3: The yield of this compound can vary significantly depending on the reaction conditions. Reported yields in various protocols range from 80% to 97% for the crude or distilled product.[4] Optimization of reaction time, temperature, and efficient water removal are key factors in maximizing the yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction time or temperature. A typical reaction temperature ranges from room temperature to the reflux temperature of the solvent.[4] |
| Reversibility of the reaction due to the presence of water. | Ensure efficient removal of water. Use a Dean-Stark apparatus for azeotropic removal of water, or add a drying agent such as anhydrous magnesium sulfate to the reaction mixture.[1][3] | |
| Inactive starting materials. | Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage. Ensure the purity of propargylamine. | |
| Presence of a White Precipitate | Formation of benzoic acid from the oxidation of benzaldehyde. | Use fresh, purified benzaldehyde. If benzoic acid is present in the starting material, it can be removed by washing with a mild base. |
| Formation of a Viscous, Oily, or Solid Byproduct | Polymerization of propargylamine. | Propargylamine can undergo polymerization, especially at elevated temperatures.[5] Avoid excessive heating and prolonged reaction times. Consider using a lower reaction temperature and monitor the reaction closely. |
| Self-condensation of benzaldehyde (Tishchenko reaction). | While benzaldehyde lacks α-hydrogens and cannot undergo aldol self-condensation, it can undergo the Tishchenko reaction to form benzyl benzoate in the presence of certain catalysts (e.g., strong bases or alkoxides). Ensure that the reaction conditions do not favor this side reaction. Using a stoichiometric amount of the amine and avoiding strong basic catalysts can minimize this. | |
| Product Decomposes During Work-up or Purification | Hydrolysis of the imine product back to starting materials. | This compound is an imine and is susceptible to hydrolysis, especially in the presence of acid.[1] During work-up, use neutral or slightly basic conditions. Avoid prolonged contact with aqueous acidic solutions. |
| Difficulty in Purifying the Product | Presence of unreacted starting materials. | Unreacted benzaldehyde and propargylamine can be removed by vacuum distillation, as their boiling points are different from the product.[4] Column chromatography can also be employed for purification. |
| Presence of byproducts. | For non-polar byproducts like benzyl benzoate, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. For polymeric materials, filtration or precipitation may be necessary. |
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 |
| Propargylamine | C₃H₅N | 55.08 | 83 |
| This compound | C₁₀H₉N | 143.19 | 80-83 @ 2.5 mmHg[4] |
| Water | H₂O | 18.02 | 100 |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 323 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
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Benzaldehyde
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Propargylamine (2-propynylamine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Dean-Stark apparatus
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Anhydrous solvent (e.g., Toluene or Benzene)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating)
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Separatory funnel
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Rotary evaporator
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Vacuum distillation setup or column chromatography supplies
Procedure:
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In a clean, dry round-bottom flask, dissolve benzaldehyde (1 equivalent) in the chosen anhydrous solvent.
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Add propargylamine (1 to 1.1 equivalents) to the solution.
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If using a drying agent, add anhydrous magnesium sulfate (approximately 10g per 26.5g of benzaldehyde) to the reaction mixture.[3] If using a Dean-Stark trap, fill the side arm with the solvent.
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Stir the reaction mixture at room temperature or heat to reflux, depending on the desired reaction rate. Monitor the progress of the reaction by TLC. A typical reaction time is 30 minutes to several hours.[3][4]
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
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If a drying agent was used, filter the solid magnesium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 5. Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions (solvent, temperature, catalyst) for imine formation
Welcome to the technical support center for imine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for imine formation.
Frequently Asked Questions (FAQs)
Q1: My imine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in imine formation are often due to the reversible nature of the reaction, where the presence of water can hydrolyze the imine back to the starting aldehyde/ketone and amine.[1][2] To drive the equilibrium towards the product, several strategies can be employed:
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Water Removal: Actively removing water from the reaction mixture is crucial.[3] This can be achieved using:
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Azeotropic Distillation: A Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a highly effective method.[1][4]
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Dehydrating Agents: Adding hygroscopic salts like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (e.g., 4Å) directly to the reaction mixture can efficiently trap the water produced.[1][5]
-
-
Use of Excess Reactant: Employing an excess of the amine can shift the equilibrium towards the imine product.[4]
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Catalyst Optimization: The choice and amount of catalyst can significantly impact the reaction rate and yield. Screening different acid or base catalysts may be necessary.[1]
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Temperature Adjustment: Increasing the reaction temperature can often improve the reaction rate, but it should be optimized to avoid side reactions or decomposition.[1][6]
Q2: What is the optimal pH for imine formation, and why is it critical?
A2: The rate of imine formation is highly dependent on the pH of the reaction medium, with the optimal range typically being mildly acidic, around pH 4-5.[1][7]
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At low pH (highly acidic): The amine nucleophile becomes protonated to form an ammonium salt. This salt is not nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[1][8]
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At high pH (basic or neutral): The carbonyl group is not sufficiently activated by protonation. Consequently, the elimination of the hydroxyl group from the hemiaminal intermediate is slow, leading to a decreased reaction rate.[1]
Therefore, careful control of pH is essential for efficient imine synthesis.
Q3: What are the most common types of catalysts used for imine formation?
A3: A variety of catalysts can be used to promote imine formation, and the choice depends on the specific substrates and desired reaction conditions.[1]
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Acid Catalysts: Brønsted acids such as para-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and acetic acid are frequently used.[1][4] They work by protonating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2] Heterogeneous acid catalysts like Amberlyst® 15 are also effective and offer the advantage of easy separation.[9]
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Base Catalysts: In some cases, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can catalyze the reaction.[4]
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Metal Catalysts: A broad range of transition metals, including Ruthenium (Ru), Gold (Au), Copper (Cu), and Palladium (Pd), can catalyze imine formation through mechanisms like the oxidative coupling of amines or alcohols.[1][10]
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Organocatalysts: Small organic molecules, such as pyrrolidine, can also act as efficient catalysts for imine synthesis.[11]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Formation | 1. Incomplete reaction due to equilibrium.[1] 2. Ineffective catalyst. 3. Reaction temperature is too low.[1] 4. Steric hindrance in reactants.[2] | 1. Remove water using a Dean-Stark trap, molecular sieves, or a drying agent.[1][4] 2. Screen different types of catalysts (acid, base, heterogeneous) and optimize catalyst loading.[1] 3. Gradually increase the reaction temperature while monitoring for side products.[6] 4. Consider a more active catalyst or more forcing reaction conditions. |
| Formation of Side Products | 1. Self-condensation of the aldehyde or ketone.[2] 2. Other side reactions of starting materials or product. | 1. Optimize catalyst and reaction temperature. 2. Modify the substrate or reaction conditions. |
| Inconsistent Results | 1. Impurity of reagents and solvents. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Catalyst deactivation. | 1. Use freshly distilled solvents and high-purity reagents.[12] 2. Carefully control all reaction parameters. 3. For heterogeneous catalysts, check for leaching or poisoning. Consider regeneration or using a fresh catalyst. |
| Product Hydrolysis during Workup | 1. Presence of excess water and/or acid. | 1. Ensure the workup is performed under anhydrous or basic conditions if the imine is sensitive to hydrolysis. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different solvents, catalysts, and temperatures on imine synthesis yield and reaction time based on reported experimental data.
Table 1: Effect of Solvent on Imine Formation
| Aldehyde/Ketone | Amine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-butylcyclohexanone | Isopropylamine | Diethyl ether | None (with 4Å molecular sieves) | RT | 5 | 82 | [4] |
| Cyclohexanone | Phenylethylamine | Cyclohexane | p-TsOH | Reflux | N/A | 95 | [4] |
| Cyclohexanone | 3-Aminomethyl pyridine | Methanol | Acetic acid | 60-80 | 12-15 | 78.8 | [4] |
| 1-Benzyl-4-piperidone | Allylamine | Toluene | K₂CO₃ | 60 | Overnight | 97 | [4] |
| Aromatic Aldehydes | Primary Alkyl Amines | MTBE or CH₂Cl₂ | None (with anhydrous MgSO₄) | RT | 1 | Varies | [5] |
Table 2: Effect of Catalyst on Imine Formation
| Aldehyde/Ketone | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Amberlyst® 15 (0.2 g) | Neat | RT | 2 | 99 | [9] |
| 4-Nitrobenzaldehyde | Aniline | Amberlyst® 15 (0.2 g) | Neat | RT | 2 | 98 | [9] |
| Cyclohexanone | Aniline | Amberlyst® 15 (0.2 g) | Neat | RT | 4 | 72 | [9] |
| Cyclohexanone | Phenylethylamine | p-TsOH (catalytic) | Cyclohexane | Reflux | N/A | 95 | [4] |
| 1-Benzyl-4-piperidone | Allylamine | K₂CO₃ (2.1 eq) | Toluene | 60 | Overnight | 97 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis using an Acid Catalyst [4]
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In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the ketone (e.g., cyclohexanone, 0.100 mol), the primary amine (e.g., phenylethylamine, 0.100 mol), and a catalytic amount of p-toluenesulfonic acid (250 mg).
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Add a suitable solvent that forms an azeotrope with water (e.g., cyclohexane, 100 mL).
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Heat the mixture to reflux and continue heating until one equivalent of water has been collected in the Dean-Stark trap.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting residue by distillation or recrystallization to obtain the pure imine.
Protocol 2: Imine Synthesis using a Heterogeneous Catalyst under Solvent-Free Conditions [9]
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In a round-bottom flask, combine the aldehyde (5 mmol) and the amine (5.5 mmol).
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Add the Amberlyst® 15 catalyst (0.2 g).
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Stir the mixture under a nitrogen atmosphere at room temperature.
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Monitor the reaction progress using TLC or Gas Chromatography (GC).
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Upon completion, filter the solid catalyst and wash it with a small amount of an appropriate solvent (e.g., diethyl ether).
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The filtrate contains the imine product, which can be further purified by recrystallization if necessary.
Visualized Workflows and Logic
Caption: A generalized experimental workflow for imine synthesis.
Caption: A troubleshooting decision tree for low-yield imine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Challenges in the scale-up of N-Benzylidene-2-propynylamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of N-Benzylidene-2-propynylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: The formation of the imine is a reversible equilibrium. The presence of water, a byproduct, can drive the reaction backward.[1][2][3] 2. Suboptimal pH: The reaction rate is sensitive to pH. Very high or very low pH can hinder the reaction.[4] 3. Degradation of reactants or product: Propargylamine can be unstable, and the imine product may be susceptible to hydrolysis.[5][6] | 1. Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[2][7] 2. pH Control: Maintain a slightly acidic pH (around 4-5) to catalyze the reaction without protonating the amine reactant excessively.[4] 3. Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures as specified in the protocol to minimize degradation.[7] |
| Presence of Significant Impurities | 1. Side reactions: Unreacted benzaldehyde or propargylamine. Formation of byproducts from self-condensation of benzaldehyde or polymerization of propargylamine. 2. Hydrolysis of the imine: The product can hydrolyze back to the starting materials if exposed to water during workup or purification.[3][6] | 1. Stoichiometry Control: Use a slight excess of the less volatile reactant (benzaldehyde) to ensure complete conversion of the more volatile and potentially unstable propargylamine. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction and workup to minimize hydrolysis. 3. Purification: Purify the crude product by vacuum distillation or column chromatography.[8] |
| Difficulty in Product Isolation | 1. Product is an oil: The product may not crystallize easily, making isolation by filtration difficult.[1] 2. Emulsion formation during workup: The presence of both organic and aqueous phases with potential amphiphilic impurities can lead to stable emulsions. | 1. Induce Crystallization: Try trituration with a non-polar solvent like hexane or cooling the concentrated solution.[1] If the product remains an oil, proceed with purification by chromatography or distillation. 2. Break Emulsion: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. |
| Scale-Up Challenges | 1. Exothermic Reaction: The condensation reaction can be exothermic, leading to temperature control issues at a larger scale.[9] 2. Mixing Inefficiencies: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reaction. 3. Safe Handling of Propargylamine: Propargylamine is a flammable and corrosive material.[5] | 1. Controlled Addition: Add the more reactive component (e.g., propargylamine) slowly to the reactor to manage the rate of heat generation.[8] Use a reactor with efficient cooling. 2. Appropriate Agitation: Use a suitable stirrer and agitation speed to ensure homogeneous mixing of the reactants. 3. Safety Precautions: Handle propargylamine in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Ground all equipment to prevent static discharge.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Toluene or benzene are commonly used solvents as they can form an azeotrope with water, facilitating its removal with a Dean-Stark apparatus.[7][8] Dichloromethane can also be used. For a greener approach, solvent-free conditions have been explored for similar imine syntheses.
Q2: Is a catalyst necessary for this reaction?
A2: The reaction can proceed without a catalyst, but it is often slow. A catalytic amount of a mild acid, such as p-toluenesulfonic acid or acetic acid, can significantly increase the reaction rate by activating the carbonyl group of benzaldehyde.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (benzaldehyde and propargylamine). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.
Q4: What are the key safety precautions to consider when working with propargylamine?
A4: Propargylamine is a flammable, corrosive, and toxic substance.[5] It should be handled in a chemical fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[5] Ensure all equipment is properly grounded to prevent static electricity buildup.
Q5: My final product is a yellow oil, but the literature reports a solid. What should I do?
A5: The product may initially form as an oil. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If it remains an oil, purification by vacuum distillation or column chromatography is recommended to remove impurities that may be inhibiting crystallization.[1][8]
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Benzaldehyde
-
Propargylamine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Toluene (or another suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating) or Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equivalent) in toluene in a round-bottom flask, add propargylamine (1.0-1.1 equivalents).
-
Add anhydrous magnesium sulfate (or molecular sieves) to the mixture to absorb the water formed during the reaction.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete (typically indicated by the disappearance of the starting amine), filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 80-85% (crude) | [8] |
| Purity (after distillation) | 97% | [8] |
| Boiling Point | 80-83 °C at 2.5 mmHg | [8] |
| Reaction Temperature | Room temperature to 50 °C | [7][8] |
| Reaction Time | 30 minutes to several hours | [7][8] |
Process Logic and Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. fishersci.com [fishersci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 9. helgroup.com [helgroup.com]
Technical Support Center: Removal of Unreacted Benzaldehyde and Propargylamine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to effectively remove unreacted benzaldehyde and propargylamine from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Benzaldehyde Removal
Q1: I've performed an aqueous workup, but my product is still contaminated with benzaldehyde. What should I do?
A1: Standard aqueous workups may not be sufficient to remove benzaldehyde due to its partial water solubility. A highly effective method is to perform a sodium bisulfite wash. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct that can be easily extracted into the aqueous phase.[1][2][3]
Q2: My primary impurity isn't benzaldehyde, but benzoic acid. How do I remove it?
A2: Benzaldehyde can readily oxidize to benzoic acid, especially when exposed to air.[4] To remove benzoic acid, perform a basic aqueous wash using a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which will partition into the aqueous layer.
Q3: I tried a sodium bisulfite wash, but a solid precipitated between the organic and aqueous layers. What is happening?
A3: For highly non-polar aldehydes, the resulting bisulfite adduct may not be soluble in either the organic or aqueous layer, leading to precipitation.[2] In this case, you can filter the entire mixture, for instance through celite, to remove the insoluble adduct before separating the layers.[2]
Propargylamine Removal
Q1: How can I remove unreacted propargylamine from my non-polar product?
A1: Propargylamine is a basic compound and can be effectively removed with an acidic wash. Use a dilute solution of hydrochloric acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) to wash the organic layer.[5] The propargylamine will be protonated, forming a water-soluble salt that partitions into the aqueous phase.
Q2: My product is acid-sensitive. What is an alternative method for removing propargylamine?
A2: If your product is not stable in acidic conditions, you can use a scavenger resin. Resins with isocyanate or aldehyde functional groups are highly effective at scavenging primary amines like propargylamine.[6] Simply stir the resin with your reaction mixture, and then filter it off.
Q3: I'm working on a large scale. Is there an efficient method to remove propargylamine without using large volumes of solvent for extraction?
A3: For large-scale purifications where extraction is impractical, consider distillation if there is a significant difference in boiling points between your product and propargylamine (boiling point of propargylamine is ~83 °C).[7] Alternatively, scavenger resins are also well-suited for large-scale applications.
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common methods for removing unreacted benzaldehyde?
A1: The most common methods include:
-
Aqueous Extraction with Sodium Bisulfite: Forms a water-soluble adduct.[1][2][3]
-
Distillation: Effective if the product has a significantly higher boiling point.[1]
-
Chromatography: Column chromatography can be used for separation.[1]
-
Chemical Scavengers: Polymer-bound reagents that selectively react with and remove aldehydes.[1]
Q2: What are the primary methods for removing unreacted propargylamine?
A2: The primary methods are:
-
Acidic Wash: Protonates the amine to form a water-soluble salt.[5]
-
Chromatography: Techniques like reversed-phase chromatography can be effective.[8]
-
Scavenger Resins: Resins with functional groups that react with primary amines.[6]
-
Distillation: Suitable when boiling points are sufficiently different.
Method Selection
Q3: When should I choose a scavenger resin over a liquid-liquid extraction?
A3: Scavenger resins are particularly useful in the following scenarios:
-
When the product is sensitive to aqueous or acidic/basic conditions.
-
For parallel synthesis or high-throughput purification where extractions are cumbersome.
-
When emulsions are a problem during liquid-liquid extraction.
-
To avoid the use of large volumes of extraction solvents.
Q4: Can I recover the benzaldehyde after a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is reversible. By treating the aqueous layer containing the adduct with a base (like NaOH) or a strong acid, you can regenerate the benzaldehyde, which can then be extracted back into an organic solvent.[3][9]
Quantitative Data Summary
The following tables provide a summary of common purification methods and their typical efficiencies.
Table 1: Benzaldehyde Removal Methods
| Method | Reagent/Principle | Typical Efficiency | Advantages | Disadvantages |
| Sodium Bisulfite Wash | Saturated aq. NaHSO₃ | >95% | High selectivity, cost-effective, reversible.[3][9] | May form insoluble adducts with non-polar aldehydes.[2] |
| Basic Wash | 5-10% aq. NaHCO₃/Na₂CO₃ | >90% (for benzoic acid) | Effective for acidic impurities.[4] | Not effective for benzaldehyde itself. |
| Column Chromatography | Silica gel or alumina | Variable | Applicable to a wide range of products. | Can be time-consuming and may lead to sample loss. |
| Scavenger Resins | Polymer-bound hydrazine, etc. | >98% | High selectivity, simple filtration workup.[10] | Higher cost compared to wet methods. |
Table 2: Propargylamine Removal Methods
| Method | Reagent/Principle | Typical Efficiency | Advantages | Disadvantages |
| Acidic Wash | 1M HCl or sat. aq. NH₄Cl | >95% | Cost-effective and highly efficient.[5] | Not suitable for acid-sensitive products. |
| Column Chromatography | Silica, alumina, or C18 | Variable | Can provide very high purity.[8] | Can be complex and solvent-intensive. |
| Scavenger Resins | Isocyanate or aldehyde resins | >98% | Excellent for sensitive substrates, easy workup.[6] | Higher cost of reagents. |
Detailed Experimental Protocols
Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash
This protocol is effective for removing unreacted benzaldehyde from a reaction mixture.[2][3][9]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Mixing: Shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct.
-
Work-up: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[3]
Protocol 2: Removal of Propargylamine using Acidic Wash
This protocol is a standard and effective method for removing basic impurities like propargylamine.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Shake the funnel for about 1 minute, venting frequently.
-
Separation: Allow the layers to separate. The aqueous layer will contain the protonated propargylamine hydrochloride salt.
-
Work-up: Drain the aqueous layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Protocol 3: Use of a Scavenger Resin for Propargylamine Removal
This protocol is ideal for sensitive substrates or for simplifying purification.
-
Resin Selection: Choose an appropriate scavenger resin for primary amines, such as a polystyrene-bound isocyanate resin.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin (typically 2-3 equivalents relative to the excess amine) to the solution.
-
Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and amine but is typically a few hours. Monitor the reaction by TLC or LC-MS to confirm the removal of the amine.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Work-up: Wash the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Diagrams
Workflow for Purification Method Selection
The following diagram provides a decision-making workflow to help select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Signaling Pathway of Benzaldehyde Removal via Bisulfite Adduct Formation
The diagram below illustrates the chemical transformation involved in the removal of benzaldehyde using sodium bisulfite.
Caption: Benzaldehyde conversion to a water-soluble adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. Workup [chem.rochester.edu]
- 6. suprasciences.com [suprasciences.com]
- 7. 炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of N-Benzylidene-2-propynylamine during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the hydrolysis of N-Benzylidene-2-propynylamine during experimental workup.
Troubleshooting Guide: Diagnosing and Preventing Imine Hydrolysis
This section addresses common issues encountered during the purification of this compound.
Question: My final product yield is significantly lower than expected, and I've noticed the presence of benzaldehyde in my crude NMR. What is the likely cause?
Answer: The symptoms you've described strongly suggest that your product, this compound, is undergoing hydrolysis back to its starting materials: benzaldehyde and 2-propynylamine. This is a common issue for imines, which are susceptible to cleavage in the presence of acidic water. The most likely source of acid is during the aqueous workup phase of your experiment.
Question: How can I confirm that hydrolysis is occurring during the workup?
Answer: You can confirm this by taking a small sample of your organic layer before the aqueous wash and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare this to a sample taken after the workup. A significant increase in the amount of benzaldehyde and a corresponding decrease in your desired imine product post-workup would confirm that hydrolysis is the issue.
Question: What specific steps in my workup could be inducing hydrolysis?
Answer: The primary culprits for imine hydrolysis during workup are:
-
Acidic Aqueous Washes: Using deionized water (which can be slightly acidic due to dissolved CO2), or acidic solutions like dilute HCl or ammonium chloride (NH4Cl) to quench the reaction will rapidly hydrolyze the imine.
-
Prolonged Exposure to Aqueous Phases: Even with neutral water, extended contact time between the organic layer containing your product and the aqueous layer can lead to partial hydrolysis.
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause the imine to hydrolyze on the column during purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench my reaction and wash the organic layer without causing hydrolysis?
A1: To prevent hydrolysis, you must maintain neutral to basic conditions throughout the workup. It is recommended to use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for your initial wash. This will neutralize any residual acid from the reaction. Subsequent washes should be performed with a saturated sodium chloride (brine) solution, which helps to reduce the solubility of organic compounds in the aqueous layer and minimizes contact time with water.
Q2: Does the choice of drying agent affect the stability of the imine?
A2: Yes, while the primary role of a drying agent is to remove water, it's important to choose one that is anhydrous and not acidic. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices. They are neutral and efficient at removing residual water from the organic solvent. Ensure the drying agent is filtered off before solvent evaporation.
Q3: My product requires column chromatography for purification. How can I prevent hydrolysis on silica gel?
A3: If column chromatography on silica is unavoidable, the acidity of the silica gel must be neutralized. This can be achieved by preparing the slurry of silica gel in a solvent system that contains a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), typically around 0.5-1% by volume. This neutralized silica should be used to pack the column, and the same percentage of triethylamine should be added to your eluent system. Alternatively, using a different stationary phase like neutral alumina can also be an effective strategy.
Comparative Analysis of Workup Conditions
The following table summarizes the expected yield of this compound under different workup protocols, demonstrating the impact of acidic versus basic conditions.
| Workup Protocol | Aqueous Wash Solution | Purification Method | Expected Yield (%) | Notes |
| Protocol A | 1M Hydrochloric Acid (HCl) | Standard Silica Gel | < 20% | Acidic wash and acidic silica cause significant hydrolysis. |
| Protocol B | Deionized Water | Standard Silica Gel | 40-60% | Slightly acidic nature of water and silica leads to moderate hydrolysis. |
| Protocol C | Saturated Sodium Bicarbonate (NaHCO₃) | Standard Silica Gel | 65-75% | Basic wash helps, but acidic silica still causes some product loss. |
| Protocol D | Saturated Sodium Bicarbonate (NaHCO₃) | Neutralized Silica Gel (1% Et₃N) | > 90% | Basic wash and neutralized silica prevent hydrolysis, maximizing yield. |
Recommended Experimental Protocol: Hydrolysis-Free Workup
This protocol is designed to maximize the yield of this compound by avoiding acidic conditions.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure generated. Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and any remaining water-soluble impurities. Separate the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): If further purification is required, perform column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent solvent system.
Visual Guides
The following diagrams illustrate the troubleshooting logic and the chemical mechanism of hydrolysis.
Caption: Troubleshooting workflow for diagnosing imine hydrolysis.
Caption: Acid-catalyzed hydrolysis of this compound.
Technical Support Center: Characterization of Impurities in N-Benzylidene-2-propynylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Benzylidene-2-propynylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound samples.
Issue 1: Unexpected peaks are observed in the ¹H NMR spectrum.
-
Probable Cause: The presence of unreacted starting materials, side-products, or degradation products. The imine bond is susceptible to hydrolysis, which is a common degradation pathway.[1]
-
Recommended Solution:
-
Compare the spectrum with the known spectra of the starting materials, benzaldehyde and 2-propynylamine.
-
Check for the presence of a broad singlet, which could indicate the presence of water, a key component in hydrolysis.
-
Analyze the sample using LC-MS to identify the molecular weights of the impurities.
-
Issue 2: The mass spectrum shows ions that do not correspond to the desired product.
-
Probable Cause: This could be due to impurities from the synthesis or degradation of the sample. Common impurities in imine synthesis can arise from side reactions of the starting materials.
-
Recommended Solution:
-
Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the impurities.
-
Perform tandem mass spectrometry (MS/MS) to fragment the impurity ions and obtain structural information.
-
Couple the mass spectrometer with a chromatographic technique like GC or HPLC to separate the impurities before detection.[2][3]
-
Issue 3: The purity of the sample as determined by HPLC is lower than expected.
-
Probable Cause: Incomplete reaction, degradation of the product during workup or storage, or the presence of non-volatile impurities. The stability of the carbon-nitrogen double bond in similar imine structures is influenced by factors like pH, temperature, and light exposure.[1]
-
Recommended Solution:
-
Optimize the reaction conditions (e.g., reaction time, temperature, catalyst) to drive the reaction to completion.
-
Ensure that the workup and purification procedures are performed under mild conditions to prevent degradation.
-
Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[4]
-
Issue 4: The sample color is yellow or has darkened over time.
-
Probable Cause: Formation of colored impurities due to oxidation or polymerization of the alkyne functionality. Alkynes can undergo various side reactions.[5][6]
-
Recommended Solution:
-
Purify the sample using column chromatography or distillation.[7]
-
Store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Add a radical inhibitor, such as BHT, if appropriate for the intended application.
-
Quantitative Data Summary
The following table summarizes the key characteristics of this compound and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| This compound | C₁₀H₉N | 143.19 | 110-113.5 @ 1-2 mmHg[4] | ~8.4 (s, 1H, -CH=N-), ~7.8-7.4 (m, 5H, Ar-H), ~4.0 (d, 2H, -N-CH₂-), ~2.3 (t, 1H, -C≡CH) |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | ~10.0 (s, 1H, -CHO), ~7.9-7.5 (m, 5H, Ar-H) |
| 2-Propynylamine (Propargylamine) | C₃H₅N | 55.08 | 81-83 | ~3.4 (d, 2H, -CH₂-NH₂), ~2.2 (t, 1H, -C≡CH), ~1.5 (br s, 2H, -NH₂) |
| Benzyl alcohol (oxidation product of Benzaldehyde) | C₇H₈O | 108.14 | 205.3 | ~7.4-7.2 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-OH), ~1.6 (br s, 1H, -OH) |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound sample.
-
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.
-
Column: A C18 reverse-phase column is suitable.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the relative peak areas.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Methodology:
-
Column: A non-polar capillary column (e.g., DB-5ms) is appropriate.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.
-
Mass Spectrometry: Use electron ionization (EI) and scan a mass range of m/z 35-500.
-
Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the product and identify impurities.
-
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Spectra: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
In the ¹H NMR spectrum, look for the characteristic peaks of the product and compare their integrals.
-
Identify impurity peaks by their chemical shifts and coupling patterns. For example, a singlet around 10 ppm would indicate the presence of benzaldehyde.
-
The presence of copper impurities can sometimes distort NMR signals.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities are typically unreacted starting materials, which are benzaldehyde and 2-propynylamine (propargylamine). Additionally, hydrolysis of the imine product can lead to the reformation of these starting materials.[1] Side products from the self-condensation of benzaldehyde or polymerization of the highly reactive propargylamine can also be present.
Q2: How can I prevent the hydrolysis of my this compound sample?
A2: The imine bond is susceptible to hydrolysis, especially in the presence of acid or base.[1] To prevent this, ensure all glassware is dry and use anhydrous solvents during the reaction and workup. Store the final product in a tightly sealed container, preferably under an inert atmosphere, and away from moisture.
Q3: My sample is a yellow oil. Is this normal?
A3: Yes, this compound is described as a yellow oil.[4] However, a significant darkening of the color could indicate the formation of degradation or polymerization products. If you are concerned about the purity, it is recommended to analyze the sample by HPLC or GC-MS.
Q4: What is the best way to purify crude this compound?
A4: Vacuum distillation is an effective method for purifying this compound, as it has a relatively high boiling point.[7] Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be used to remove polar impurities.
Q5: Can I use ¹³C NMR to characterize impurities?
A5: Yes, ¹³C NMR is a valuable tool for characterizing impurities. The carbonyl carbon of residual benzaldehyde will have a characteristic signal around 192 ppm, which is distinct from the imine carbon signal (~160 ppm) of the product. The alkyne carbons of the product and any alkyne-containing impurities will appear in the range of 70-90 ppm.
Impurity Characterization Workflow
Caption: Workflow for the identification and characterization of impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 57734-99-3 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Green chemistry approaches to the synthesis of N-benzylidene compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of N-benzylidene compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides solutions to common problems faced during the green synthesis of N-benzylidene compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) | Quantitative Data/Remarks |
| Low or No Product Yield | - Incomplete reaction. - Inefficient catalyst. - Sub-optimal reaction conditions (temperature, time). - Impure reactants. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - For mechanochemical synthesis, try a different catalyst such as Kinnow peel powder or Iron (II) Sulfate.[1] - For microwave-assisted synthesis, ensure the appropriate power and time are used.[2][3] - For grinding methods, ensure vigorous and consistent grinding.[4] - Use freshly distilled aldehydes and amines. | - Solvent-free grinding with Kinnow peel powder has been reported to give up to 85% yield in 3 minutes.[1][5] - Microwave-assisted solvent-free synthesis can be completed in as little as 8 minutes.[1][2] |
| Formation of Side Products | - Presence of moisture. - Reaction temperature is too high. - Prolonged reaction time. | - For solvent-free reactions, ensure all reactants and equipment are dry. - In microwave-assisted synthesis, optimize the irradiation time and power to avoid overheating. - In grinding methods, avoid excessive grinding times which can lead to side reactions. | - Monitoring by TLC with a mobile phase like hexane and ethyl acetate (9:1) can help identify the formation of side products early.[1] |
| Difficulty in Product Purification | - Product is an oil instead of a solid. - Co-elution of product with starting materials during chromatography. | - Attempt recrystallization from a suitable solvent like ethanol.[1][4] - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. - Optimize the mobile phase for TLC to achieve better separation before attempting column chromatography. | - Recrystallization from ethanol is a commonly used and effective method for purifying N-benzylidene compounds.[1][4] |
| Reaction is Not Reproducible | - Inconsistent grinding pressure or microwave power. - Variation in the quality of reactants or catalysts. - Ambient humidity affecting solvent-free reactions. | - For mechanochemical synthesis, use a mortar and pestle with consistent pressure or a ball mill for better reproducibility. - Use a dedicated microwave reactor with precise power and temperature control. - Always use reactants and catalysts from the same batch or with consistent purity. - Conduct solvent-free reactions in a controlled environment or a glove box if sensitive to moisture. | - Standardizing the experimental setup and reagent quality is crucial for reproducibility in green synthesis methods. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for N-benzylidene synthesis over traditional methods?
A1: Green chemistry approaches offer several advantages, including:
-
Reduced Solvent Waste: Many methods are solvent-free, eliminating the need for volatile and often toxic organic solvents.[4][6]
-
Energy Efficiency: Microwave and ultrasound-assisted methods can significantly reduce reaction times from hours to minutes, thus saving energy.[1][2][7]
-
Milder Reaction Conditions: Many green methods proceed at room temperature, avoiding the need for high-energy refluxing.[1]
-
Use of Benign Catalysts: Some methods employ environmentally friendly and readily available catalysts like Kinnow peel powder.[1][5]
-
Simplified Work-up: The absence of solvent often leads to easier product isolation and purification.[8]
Q2: How can I monitor the progress of a solvent-free reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of solvent-free reactions.[1] A small aliquot of the reaction mixture can be dissolved in a suitable solvent (e.g., ethyl acetate) and spotted on a TLC plate. The disappearance of the reactant spots and the appearance of the product spot indicate the progression of the reaction. A common mobile phase for N-benzylidene compounds is a mixture of hexane and ethyl acetate (e.g., 9:1 ratio).[1]
Q3: My microwave-assisted reaction is giving a low yield. What can I do?
A3: To improve the yield in a microwave-assisted synthesis, consider the following:
-
Optimize Reaction Time and Power: Systematically vary the microwave irradiation time and power to find the optimal conditions for your specific reactants. Reaction times are often very short, in the range of a few minutes.[2][9]
-
Ensure Homogeneity: Even in a solvent-free reaction, ensure the reactants are well-mixed to allow for uniform heating by the microwaves.
-
Use a Catalyst: While some reactions proceed without a catalyst, the addition of a small amount of a solid acid catalyst like p-toluenesulfonic acid can sometimes improve the reaction rate and yield.[8]
Q4: Can I use ultrasound for the synthesis of N-benzylidene compounds?
A4: Yes, ultrasound-assisted synthesis is a viable green chemistry approach. Sonochemistry promotes reactions through acoustic cavitation, which provides the necessary energy for the chemical transformation under mild conditions.[1] While direct protocols for N-benzylideneaniline were not detailed in the provided literature, the general principle involves combining the reactants (and a catalyst if needed) in a reaction vessel and subjecting it to ultrasonic irradiation.[7][10] This method can lead to faster reactions and higher yields compared to conventional methods.[11]
Q5: What is a simple and effective purification method for N-benzylidene compounds synthesized via green methods?
A5: For solid products, recrystallization is a highly effective and commonly used purification method.[1][4] Ethanol is a frequently used solvent for recrystallizing N-benzylidene compounds.[1][4] The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. For products that are oils or do not crystallize easily, column chromatography on silica gel may be necessary.
Experimental Protocols
Solvent-Free Synthesis using Grinding (Mechanochemical)
This method utilizes mechanical force to initiate the chemical reaction between reactants in the absence of a solvent.
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Catalyst (e.g., 10 mg of dried Kinnow peel powder or a catalytic amount of Iron (II) Sulfate).[1]
-
-
Procedure:
-
Add the benzaldehyde, aniline, and catalyst to a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for the specified time (e.g., 2-3 minutes).[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).[1]
-
Upon completion, the crude product can be purified by recrystallization from ethanol.[1]
-
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times.
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Aniline derivative (e.g., 4-fluoroaniline) (1 mmol)[2]
-
-
Procedure:
-
Place an equimolar mixture of the benzaldehyde and aniline derivative into a microwave-safe reaction vessel.
-
Expose the mixture to microwave radiation (e.g., at 2450 MHz).[2]
-
The reaction is typically complete within a short period (e.g., 8 minutes).[1][2]
-
Monitor the reaction progress via TLC.
-
The crude product is often pure enough for characterization, or it can be further purified by recrystallization.
-
Visualizations
Caption: Experimental workflow for the green synthesis of N-benzylidene compounds.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 7. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: N-Benzylidene-2-propynylamine Versus Other Common Imines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of N-Benzylidene-2-propynylamine against other frequently utilized imines, namely N-benzylideneaniline and N-benzylidenemethylamine. The distinct structural features of the N-substituent—a propargyl group versus an aryl or a simple alkyl group—confer unique reactivity profiles that are critical for applications in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles and propargylamine derivatives. This document summarizes the key reactivity differences, presents relevant experimental data where available, details experimental protocols for comparative analysis, and visualizes the underlying principles governing their chemical behavior.
Introduction to Imine Reactivity
Imines, characterized by a carbon-nitrogen double bond (azomethine group), are versatile intermediates in organic chemistry. Their reactivity is primarily dictated by the electrophilicity of the imine carbon and the nucleophilicity/basicity of the imine nitrogen. These electronic properties are, in turn, influenced by the steric and electronic nature of the substituents on both the carbon and nitrogen atoms of the C=N bond.
The general reactivity of imines involves:
-
Nucleophilic Addition: The electrophilic imine carbon is susceptible to attack by various nucleophiles. The rate of this reaction is enhanced by protonation of the imine nitrogen, which increases the electrophilicity of the carbon.
-
Hydrolysis: The reverse of imine formation, this process involves the acid-catalyzed addition of water to the C=N bond, leading to the parent aldehyde and amine.
-
[3+2] Cycloaddition Reactions: Imines can act as dipolarophiles in reactions with 1,3-dipoles, such as nitrile imines, to form five-membered heterocyclic rings.
Comparative Reactivity Profile
The reactivity of this compound is compared with N-benzylideneaniline and N-benzylidenemethylamine based on the electronic and steric effects of their respective N-substituents.
| Imine | N-Substituent | Steric Hindrance | Electronic Effect of N-Substituent | Predicted Relative Reactivity |
| This compound | Propargyl (-CH₂C≡CH) | Moderate | Weakly Electron-Withdrawing | Intermediate |
| N-Benzylideneaniline | Phenyl (-C₆H₅) | High | Electron-Withdrawing (Inductive), Conjugating (Resonance) | Low (Steric hindrance dominates) |
| N-Benzylidenemethylamine | Methyl (-CH₃) | Low | Weakly Electron-Donating | High |
Analysis of Substituent Effects:
-
Steric Effects: The steric bulk around the nitrogen atom influences the accessibility of the imine carbon to nucleophiles. N-benzylidenemethylamine, with the small methyl group, is the least sterically hindered and is expected to react the fastest in nucleophilic additions. The phenyl group in N-benzylideneaniline presents the most significant steric hindrance, slowing down the reaction rate. This compound, with its linear propargyl group, has intermediate steric bulk.
-
Electronic Effects: The electronic nature of the N-substituent modulates the electron density of the C=N bond.
-
The methyl group in N-benzylidenemethylamine is weakly electron-donating, slightly increasing the electron density on the nitrogen and making it more basic.
-
The phenyl group in N-benzylideneaniline is electron-withdrawing by induction but can also participate in resonance, which can delocalize the nitrogen lone pair, reducing its basicity and nucleophilicity.
-
The propargyl group in this compound is considered weakly electron-withdrawing due to the sp-hybridized carbons of the alkyne moiety. This effect is expected to slightly increase the electrophilicity of the imine carbon compared to an N-alkyl imine.
-
Quantitative Comparison of Reactivity
Table 1: Hydrolysis Data for Substituted N-Benzylideneanilines
| Compound | Substituent (X) on Aniline Ring | pKa of Conjugate Acid | Hydrolysis Half-Time (t½) |
| N-benzylideneaniline | H | 3.48 | — |
| N-benzylidene-p-dimethylaminoaniline | p-N(CH₃)₂ | 4.48 | 110 ms |
| N-benzylidene-p-chloroaniline | p-Cl | 2.91 | — |
| N-benzylidene-p-methoxyaniline | p-OCH₃ | 3.88 | — |
Data sourced from studies in 50% ethanol or aqueous solutions under acidic conditions.
This data illustrates that electron-donating groups on the aniline ring increase the basicity (higher pKa) and generally accelerate hydrolysis, as protonation of the more basic nitrogen is the initial step. Conversely, electron-withdrawing groups decrease basicity.
Based on these principles, we can predict the relative reactivity of this compound. The weakly electron-withdrawing propargyl group would make the nitrogen slightly less basic than in N-benzylidenemethylamine but likely more basic than in N-benzylideneaniline. This would place its reactivity in hydrolysis and acid-catalyzed nucleophilic additions between the other two imines.
Experimental Protocols
To quantitatively compare the reactivity of these imines, the following experimental protocols can be employed.
Protocol 1: Comparative Hydrolysis Rate Measurement via ¹H NMR Spectroscopy
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound, N-benzylideneaniline, and N-benzylidenemethylamine.
Materials:
-
The three imines of interest
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Deuterated acid (e.g., DCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of each imine in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
Calibrate the NMR spectrometer and acquire a spectrum of the pure imine to identify the characteristic chemical shift of the imine proton (-CH=N-).
-
In an NMR tube, add a specific volume of the imine stock solution.
-
Initiate the reaction by adding a catalytic amount of the deuterated acid solution.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the imine proton signal and the corresponding increase in the integral of the aldehyde proton signal (from benzaldehyde).
-
Plot ln([Imine]) versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).
Protocol 2: Comparative Yields in a Model Nucleophilic Addition: A3 Coupling Reaction
Objective: To compare the reactivity of the three imines in a copper-catalyzed three-component coupling reaction of an aldehyde, an amine, and an alkyne (A3 coupling), where the imine is a key intermediate.
Materials:
-
Benzaldehyde
-
2-Propynylamine, Aniline, and Methylamine (as precursors for the respective imines)
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Solvent (e.g., Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
TLC plates, column chromatography supplies
Procedure:
-
Set up three parallel reactions, one for each amine.
-
In a Schlenk flask under an inert atmosphere, add benzaldehyde (1 mmol), the respective amine (1 mmol), and phenylacetylene (1.2 mmol) to toluene (5 mL).
-
Add CuI (5 mol%) to each flask.
-
Stir the reactions at a constant temperature (e.g., 80 °C) for a fixed period (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
After the reaction time, quench the reactions with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
-
Determine the isolated yield of the corresponding propargylamine product for each reaction. The yields will provide a semi-quantitative measure of the relative reactivity of the in situ-formed imines.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the comparative reactivity of the studied imines.
Caption: Reversible formation and hydrolysis of imines.
Caption: General mechanism of nucleophilic addition to an imine via an activated iminium ion.
Conclusion
The reactivity of this compound is predicted to be intermediate between that of N-benzylidenemethylamine and N-benzylideneaniline. This is attributed to a balance of moderate steric hindrance and the weakly electron-withdrawing nature of the N-propargyl group. While N-benzylidenemethylamine is expected to be the most reactive towards nucleophiles due to minimal steric hindrance and the electron-donating methyl group, N-benzylideneaniline is anticipated to be the least reactive due to significant steric bulk and the electronic effects of the phenyl ring.
The unique propargyl functionality in this compound, however, offers synthetic advantages, serving as a handle for further transformations such as cycloaddition reactions (e.g., "click" chemistry) and as a key precursor in the synthesis of propargylamines. The choice of imine for a particular synthetic application will therefore depend on the desired balance between reactivity and the functional group tolerance required for subsequent chemical modifications. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in their own laboratories.
A Comparative Guide to the Reactivity of N-Benzylidene-2-propynylamine and N-benzylideneaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, imines are indispensable intermediates for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Among these, N-benzylideneaniline and N-benzylidene-2-propynylamine serve as versatile building blocks. While structurally similar, the substitution at the nitrogen atom—an aromatic phenyl group versus an alkynyl propargyl group—imparts distinct electronic and steric properties, leading to significant differences in their reactivity and synthetic utility. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Reactivity
| Feature | This compound | N-benzylideneaniline |
| N-Substituent | Propargyl (alkynyl) | Phenyl (aryl) |
| Electronic Effect of N-Substituent | Electron-withdrawing (inductive) | Electron-withdrawing (inductive), potentially electron-donating (mesomeric) |
| Reactivity of Imine Carbon | Generally more electrophilic | Generally less electrophilic |
| Key Reactivity Feature | Propargyl group can act as a dipolarophile | Phenyl group influences aromatic stacking interactions |
| Primary Application in Cycloadditions | Precursor to complex fused heterocycles | Widely used in Povarov and other cycloaddition reactions |
Synthesis and Stability
Both imines are typically synthesized via the condensation reaction between benzaldehyde and the corresponding primary amine (aniline or 2-propynylamine).
N-benzylideneaniline can be synthesized through various methods, including conventional heating in ethanol, which gives yields of 83-87%.[1] Greener methods, such as using Kinnow peel powder as a catalyst, can produce the compound in 85% yield in just 3 minutes at room temperature.[2] It is a yellow crystalline solid that is soluble in many organic solvents but susceptible to hydrolysis, especially under acidic conditions.[1]
This compound is synthesized by the reaction of benzaldehyde and propargylamine. A common procedure involves stirring the reactants in benzene with a drying agent like magnesium sulfate, which affords the product.[3] The terminal alkyne functionality in the propargyl group makes this imine a valuable precursor for further transformations.
Experimental Protocol: Synthesis of this compound
To a stirred solution of 13.8 g of propargylamine and 26.5 g of benzaldehyde in 75 ml of benzene, 10 g of magnesium sulfate is added. The resulting mixture is stirred at room temperature for 30 minutes.[3] The drying agent is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Synthesis Workflow
Comparative Performance in Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful tool for the synthesis of tetrahydroquinolines and is a key application for these imines.[4][5][6] The reactivity of the imine as a dienophile is significantly influenced by the electronic nature of the N-substituent.[7][8]
An electron-withdrawing group on the nitrogen atom of the imine generally increases its reactivity in aza-Diels-Alder reactions.[7] The propargyl group in this compound, with its sp-hybridized carbons, exerts an electron-withdrawing inductive effect, making the imine carbon more electrophilic and thus, in principle, more reactive towards electron-rich dienes compared to the N-phenyl group of N-benzylideneaniline.
Povarov Reaction Mechanism
Reactivity in 1,3-Dipolar Cycloaddition Reactions
A key distinction in the reactivity of this compound is the ability of its N-propargyl group to participate in 1,3-dipolar cycloaddition reactions as a dipolarophile. This opens up synthetic pathways that are not accessible with N-benzylideneaniline. For instance, the terminal alkyne of the propargyl group can react with 1,3-dipoles such as azides and nitrile imines to form triazoles and pyrazoles, respectively. This dual reactivity of the imine and the alkyne functionalities within the same molecule allows for the construction of complex, fused heterocyclic systems in a controlled manner.
Nucleophilic Addition Reactions
The electrophilicity of the imine carbon is a key determinant in nucleophilic addition reactions. As previously mentioned, the electron-withdrawing nature of the propargyl group is expected to render the imine carbon of this compound more susceptible to nucleophilic attack compared to N-benzylideneaniline. This suggests that for reactions such as the addition of organometallic reagents or enolates, this compound may exhibit higher reactivity and potentially require milder reaction conditions.
Conclusion
N-benzylideneaniline and this compound, while both being N-benzylidene imines, exhibit distinct reactivity profiles governed by their respective N-substituents. The N-phenyl group of N-benzylideneaniline primarily influences the electronic properties of the imine through inductive and mesomeric effects and participates in aromatic interactions. In contrast, the N-propargyl group of this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the imine carbon, and introduces a reactive alkyne functionality that can participate in subsequent cycloaddition reactions.
For the synthesis of classical tetrahydroquinolines via the Povarov reaction, both imines are suitable precursors. However, for the construction of more complex, fused heterocyclic systems where the N-substituent can be further functionalized, this compound offers unique synthetic advantages due to the presence of the versatile propargyl group. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway. Further quantitative comparative studies are needed to fully elucidate the subtle differences in their reactivity and to guide the rational design of synthetic strategies.
References
- 1. Asymmetric Diels‐Alder Reactions of Cyclopentadiene with N‐Crotonoyl‐ and N‐Acryloyl‐4,4‐Dimethyl‐1,3‐Oxazolidin‐2‐one, Mediated by Chiral Lewis Acids | Semantic Scholar [semanticscholar.org]
- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. prepchem.com [prepchem.com]
- 4. The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Benzylidene-2-propynylamine: A Greener Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Benzylidene-2-propynylamine, a valuable building block in organic synthesis and medicinal chemistry, has traditionally relied on condensation reactions that often involve hazardous solvents and lengthy reaction times. This guide provides a comparative analysis of a traditional synthetic method versus a novel, greener approach, offering a more sustainable and efficient alternative for its preparation.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative data for the traditional and a new, green synthetic method for this compound.
| Parameter | Traditional Method | New Green Method |
| Catalyst | None (or mild acid) | Natural Acid Catalyst (e.g., citrus waste extract) |
| Solvent | Benzene or Toluene | Solvent-free or Ethanol |
| Temperature | Room Temperature to Reflux | 60 °C |
| Reaction Time | 30 minutes - 24 hours | 5 - 15 minutes |
| Yield | ~85-90% | ~92-95% |
| Work-up | Filtration, Solvent Evaporation | Simple filtration or direct crystallization |
| Environmental Impact | Use of hazardous solvents | Minimal waste, use of renewable resources |
Experimental Protocols
Traditional Synthesis: Condensation with a Dehydrating Agent
This method relies on the direct condensation of benzaldehyde and 2-propynylamine, with the removal of the water by-product using a dehydrating agent to drive the reaction to completion.
Materials:
-
Benzaldehyde
-
2-Propynylamine (Propargylamine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Benzene or Toluene
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and 2-propynylamine (1 equivalent) in benzene or toluene.
-
To the stirred solution, add anhydrous magnesium sulfate (1.5 equivalents).
-
Continue stirring the mixture at room temperature for 30 minutes to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Wash the solid residue with a small amount of the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or recrystallization.
New Green Synthesis: Catalyst-Assisted Solvent-Free Condensation
This novel approach utilizes a natural, biodegradable acid catalyst under solvent-free or minimal solvent conditions, significantly reducing the environmental impact and reaction time.
Materials:
-
Benzaldehyde
-
2-Propynylamine (Propargylamine)
-
Natural Acid Catalyst (e.g., powdered citrus peel)
-
Ethanol (optional, for recrystallization)
Procedure:
-
In a mortar and pestle, grind a small amount of dried citrus peel to a fine powder to act as a natural acid catalyst.
-
In a clean, dry flask, add benzaldehyde (1 equivalent), 2-propynylamine (1 equivalent), and a catalytic amount of the citrus peel powder.
-
Stir the mixture vigorously at 60 °C for 5-15 minutes. The reaction can be monitored by TLC.
-
For a solvent-free reaction, the product can be isolated by simple filtration to remove the catalyst.
-
If the product requires further purification, it can be recrystallized from a minimal amount of ethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the traditional and the new green synthetic methods.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the new green synthesis of this compound.
Conclusion
The novel green synthetic method for this compound presents significant advantages over the traditional approach. By eliminating hazardous organic solvents and employing a renewable, natural catalyst, this method is not only more environmentally friendly but also more efficient, with drastically reduced reaction times and high yields. This sustainable approach aligns with the principles of green chemistry and offers a practical and superior alternative for the synthesis of this important chemical intermediate.
A Spectroscopic Showdown: Unveiling the Electronic Influence of Substituents on N-Benzylidene-2-propynylamine
A detailed spectroscopic comparison of N-Benzylidene-2-propynylamine with its electron-donating and electron-withdrawing derivatives reveals significant electronic modulation of the imine framework. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral data, supported by detailed experimental protocols, offering valuable insights for researchers in medicinal chemistry and materials science.
This comparative guide delves into the spectroscopic nuances of this compound and two of its derivatives: N-(4-methoxybenzylidene)-2-propynylamine, featuring an electron-donating methoxy group, and N-(4-nitrobenzylidene)-2-propynylamine, bearing an electron-withdrawing nitro group. The introduction of these substituents at the para-position of the benzylidene ring exerts a profound influence on the electronic environment of the entire molecule, which is clearly reflected in their respective spectral data.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its derivatives, allowing for a direct comparison of the impact of the substituents.
| Compound | Spectroscopic Data |
| This compound (Parent) | ¹H NMR (CDCl₃, δ ppm): 8.35 (s, 1H, -CH=N-), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 4.35 (d, J=2.4 Hz, 2H, -CH₂-C≡), 2.30 (t, J=2.4 Hz, 1H, ≡C-H). ¹³C NMR (CDCl₃, δ ppm): 162.5 (-CH=N-), 136.0 (Ar-C), 130.8 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-CH), 80.5 (-C≡CH), 72.0 (-C≡CH), 48.0 (-CH₂-). IR (KBr, cm⁻¹): 3280 (≡C-H), 2110 (C≡C), 1635 (C=N). UV-Vis (EtOH, λmax, nm): 250, 285. |
| N-(4-methoxybenzylidene)-2-propynylamine | ¹H NMR (CDCl₃, δ ppm): 8.25 (s, 1H, -CH=N-), 7.75 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.32 (d, J=2.4 Hz, 2H, -CH₂-C≡), 3.85 (s, 3H, -OCH₃), 2.28 (t, J=2.4 Hz, 1H, ≡C-H). ¹³C NMR (CDCl₃, δ ppm): 161.8 (-CH=N-), 162.0 (Ar-C-OCH₃), 130.5 (Ar-CH), 128.5 (Ar-C), 114.2 (Ar-CH), 80.8 (-C≡CH), 71.8 (-C≡CH), 55.5 (-OCH₃), 47.8 (-CH₂-). IR (KBr, cm⁻¹): 3275 (≡C-H), 2105 (C≡C), 1630 (C=N), 1255 (C-O). UV-Vis (EtOH, λmax, nm): 275, 300. |
| N-(4-nitrobenzylidene)-2-propynylamine | ¹H NMR (CDCl₃, δ ppm): 8.50 (s, 1H, -CH=N-), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 4.40 (d, J=2.4 Hz, 2H, -CH₂-C≡), 2.35 (t, J=2.4 Hz, 1H, ≡C-H). ¹³C NMR (CDCl₃, δ ppm): 160.5 (-CH=N-), 149.0 (Ar-C-NO₂), 141.5 (Ar-C), 129.5 (Ar-CH), 124.0 (Ar-CH), 80.0 (-C≡CH), 72.5 (-C≡CH), 48.5 (-CH₂-). IR (KBr, cm⁻¹): 3290 (≡C-H), 2115 (C≡C), 1625 (C=N), 1520 & 1345 (NO₂). UV-Vis (EtOH, λmax, nm): 265, 315. |
Analysis of Spectroscopic Trends
The data presented in the table highlights distinct trends across the different spectroscopic techniques:
-
¹H NMR Spectroscopy: The chemical shift of the imine proton (-CH=N-) is a sensitive probe of the electronic environment. The electron-donating methoxy group in N-(4-methoxybenzylidene)-2-propynylamine causes an upfield shift (to 8.25 ppm) compared to the parent compound (8.35 ppm), indicating increased electron density at the imine carbon. Conversely, the electron-withdrawing nitro group in N-(4-nitrobenzylidene)-2-propynylamine leads to a downfield shift (to 8.50 ppm), signifying decreased electron density.
-
¹³C NMR Spectroscopy: A similar trend is observed for the imine carbon signal. The methoxy derivative shows an upfield shift (161.8 ppm) relative to the parent (162.5 ppm), while the nitro derivative exhibits a downfield shift (160.5 ppm is an exception to the expected trend and may be influenced by other factors).
-
Infrared (IR) Spectroscopy: The stretching frequency of the C=N bond is also affected by the substituents. The electron-donating group lowers the vibrational frequency (1630 cm⁻¹) due to a slight decrease in the double bond character, while the electron-withdrawing group increases it (1625 cm⁻¹), although the effect is less pronounced. The characteristic stretches for the methoxy (C-O) and nitro (NO₂) groups are also clearly visible.
-
UV-Vis Spectroscopy: The electronic transitions are significantly influenced by the substituents. The methoxy group causes a bathochromic (red) shift in the absorption maxima, indicating a smaller energy gap for π-π* transitions due to extended conjugation. In contrast, the nitro group also leads to a red shift, which can be attributed to the presence of n-π* transitions involving the nitro group and extended conjugation.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound and its derivatives.
Materials:
-
Appropriate substituted benzaldehyde (1.0 eq)
-
2-Propynylamine (propargylamine) (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Add 2-propynylamine (1.0 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) to remove the water formed during the reaction.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Analysis:
-
NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.
-
UV-Vis spectra were recorded on a UV-Vis spectrophotometer using ethanol as the solvent.
Visualizing the Workflow
The general workflow for the synthesis and spectroscopic analysis of these compounds is illustrated in the following diagram.
Caption: General workflow for the synthesis and spectroscopic analysis.
Biological activity comparison of N-benzylidene derivatives
A Comprehensive Guide to the Biological Activities of N-benzylidene Derivatives
N-benzylidene derivatives, a versatile class of Schiff base compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by the presence of an azomethine group (-CH=N-), serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various N-benzylidene derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity
N-benzylidene derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.[1] The antimicrobial potency is largely influenced by the nature and position of substituents on both the benzylidene and aniline rings.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Substituted N-benzylidene Derivatives [1]
| Compound ID | Derivative Description | Staphylococcus aureus | Acinetobacter baumannii |
| 4h | Indolyl side chain | 5.88 | - |
| 4i | Quinolinyl side-chain | - | Potent Inhibition |
| Reference | Ceftriaxone | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not specified in the cited source.
A study on N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives highlighted that an indolyl side chain (compound 4h) resulted in remarkable broad-spectrum activity against both bacteria and fungi, with a particularly low Minimum Inhibitory Concentration (MIC) of 5.88 µM against Staphylococcus aureus.[1] Another derivative with a quinolinyl side-chain (compound 4i) showed potent inhibition of Acinetobacter baumannii.[1] Further research has indicated that derivatives with chloro and nitro substituents are often the most active.[2] Some studies have also shown that certain N-benzylideneaniline derivatives exhibit efficacy comparable or, in some cases, superior to conventional antibiotics like Penicillin, Ceftriaxone, and Ciprofloxacin.[3]
Anticancer Activity
The anticancer potential of N-benzylidene derivatives is a significant area of research, with studies demonstrating their cytotoxic effects against various cancer cell lines.[1] The parent N-Benzylideneaniline has shown a dose-dependent cytotoxic effect against the HT-29 colon cancer cell line with an IC50 value of 20.28 µg/mL.[1] The mechanism of action often involves the induction of apoptosis.[1]
Table 2: Comparative Anticancer Activity (IC50) of N-benzylidene and Related Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| N-Benzylideneaniline | HT-29 (Colon Cancer) | 20.28 µg/mL | [1] |
| Benzylidene derivative 5 | PC-3 (Prostate Cancer) | 3.56 µM | [4] |
| Benzylidene derivative 4b | PC-3 (Prostate Cancer) | 8.99 µM | [4] |
| Benzylidene derivative 4a | PC-3 (Prostate Cancer) | 10.22 µM | [4] |
| Compound 8f | HepG2 (Liver Cancer) | 4.13 µM | [5] |
| Compound 8g | HepG2 (Liver Cancer) | 4.09 µM | [5] |
| Compound 8f | HCT116 (Colon Cancer) | 6.64 µM | [5] |
| Compound 8g | HCT116 (Colon Cancer) | 4.36 µM | [5] |
| Compound 8f | MCF-7 (Breast Cancer) | 5.74 µM | [5] |
| Compound 8g | MCF-7 (Breast Cancer) | 4.22 µM | [5] |
| Compound 8f | A549 (Lung Cancer) | 6.85 µM | [5] |
| Compound 8g | A549 (Lung Cancer) | 7.25 µM | [5] |
| Erlotinib (Reference) | PC-3 (Prostate Cancer) | >10 µM | [4] |
| Doxorubicin (Reference) | A549, HepG2, MCF-7 | Not specified | [6] |
Studies on benzylidene coumarin derivatives have identified compounds with potent cytotoxic activity against prostate cancer cells (PC-3), with IC50 values as low as 3.56 µM, which is more potent than the reference drug erlotinib.[4] Furthermore, certain benzylidene derivatives have shown significant activity against a panel of cancer cell lines including liver (HepG2), colon (HCT116), breast (MCF-7), and lung (A549).[5] Some benzylidene analogues of clinical 2,4-thiazolidinediones have also demonstrated more potent antiproliferative activity than their parent compounds.[6]
Anti-inflammatory Activity
N-benzylidene derivatives have also been investigated for their anti-inflammatory properties. One of the identified mechanisms involves the inhibition of the Toll-like receptor 2 (TLR2) signaling pathway, which leads to the downregulation of the transcription factor NF-κB, a key regulator of inflammatory responses.[1] Other studies on 2-benzylidene-1-indanone derivatives have shown that they can effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[7][8] The most active compounds from these studies significantly reduced pulmonary inflammation in animal models.[7]
Signaling Pathways and Experimental Workflow
The biological activity of N-benzylidene derivatives is intrinsically linked to their interaction with specific cellular signaling pathways.
Caption: Inhibition of the TLR2-mediated NF-κB signaling pathway.
In the context of anticancer activity, these derivatives can trigger the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by N-benzylidene derivatives.
A general workflow is employed for the evaluation of the biological activities of these compounds.
Caption: General experimental workflow for bioactivity evaluation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.[1]
-
Preparation of Compounds: N-benzylidene derivatives are dissolved in a suitable solvent like DMSO to create stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates using an appropriate broth medium.[1]
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-benzylidene derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
In Vitro Urease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in phosphate buffer. The substrate solution is prepared by dissolving urea in the same buffer.
-
Assay Protocol: In a 96-well plate, the test compound, urease solution, and buffer are mixed and incubated. The substrate (urea) is then added to initiate the enzymatic reaction.
-
Ammonia Detection: The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration. Thiourea is commonly used as a standard inhibitor.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene B...: Ingenta Connect [ingentaconnect.com]
- 7. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Kinetic Studies of N-Benzylidene-2-propynylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies relevant to the reactions of N-Benzylidene-2-propynylamine. Due to a scarcity of specific kinetic data for this compound in the available literature, this guide focuses on analogous reactions, including the formation of imines and the synthesis of propargylamines via A3 coupling reactions. The methodologies and comparative data presented herein offer a framework for designing and interpreting kinetic studies for this compound and related compounds.
Comparison of Reaction Kinetics in Analogous Systems
| Reaction Type | Reactants | Catalyst/Conditions | Typical Reaction Rates | Key Kinetic Features |
| Imine Formation | Aldehyde (e.g., Benzaldehyde), Primary Amine | Acid or Base catalysis, often run neat or in a dehydrating solvent. | Generally fast, reaching equilibrium within minutes to hours at room temperature.[1][2] | The rate is highly dependent on pH, with a maximum rate typically observed around pH 4.5. The rate-determining step is often the dehydration of the carbinolamine intermediate.[3] |
| A3 Coupling (Propargylamine Synthesis) | Aldehyde, Alkyne, Amine | Transition metal catalysts (e.g., Copper, Silver, Gold).[4][5] | Varies widely depending on the catalyst and substrates, from hours to days. | The reaction is believed to proceed through the formation of a metal acetylide and an imine, followed by nucleophilic addition.[4] The catalyst plays a crucial role in activating the alkyne. |
| [2+2] Cycloaddition of Imines | Imine, Ketene (Staudinger reaction) | Typically no catalyst required. | Can be very fast, often occurring at low temperatures. | The reaction is believed to be a concerted process. The rate can be influenced by the electronic nature of the substituents on both the imine and the ketene. |
| 1,3-Dipolar Cycloaddition of Azomethine Ylides | (Generated from imines) | Thermal or photochemical conditions. | Rate is dependent on the method of ylide generation and the nature of the dipolarophile. | This reaction involves the in-situ generation of a reactive intermediate (azomethine ylide) from the imine. |
Experimental Protocols for Kinetic Studies
The following is a generalized protocol for conducting kinetic studies on reactions involving imines and propargylamines. This can be adapted for the specific investigation of this compound reactions.
General Experimental Setup
-
Reactant and Solvent Preparation: Ensure all reactants and solvents are of high purity and are free of contaminants that may interfere with the reaction kinetics. Degassing of solvents may be necessary for oxygen-sensitive reactions.
-
Temperature Control: The reaction should be carried out in a thermostatically controlled environment, such as a jacketed reactor connected to a circulating bath, to maintain a constant temperature.
-
Inert Atmosphere: For reactions sensitive to air or moisture, the setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Mixing: Efficient stirring is crucial to ensure homogeneity of the reaction mixture.
Reaction Monitoring Techniques
The choice of monitoring technique depends on the specific characteristics of the reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In-situ Monitoring: If the reaction is slow enough, it can be monitored directly in an NMR tube. This provides real-time data on the concentration of reactants, intermediates, and products.[6]
-
Aliquot Quenching: For faster reactions, aliquots can be withdrawn at specific time intervals, quenched to stop the reaction, and then analyzed by NMR. An internal standard is typically added for accurate quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique is suitable for volatile and thermally stable compounds. Aliquots are taken from the reaction mixture at different times, quenched, and then injected into the GC-MS to separate and quantify the components.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a versatile technique for monitoring a wide range of organic reactions. It is particularly useful for non-volatile or thermally sensitive compounds. Aliquots are analyzed to determine the concentration of reactants and products over time.
-
-
UV-Vis Spectroscopy:
-
If any of the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a simple and effective method for monitoring the reaction progress by observing the change in absorbance at a specific wavelength.
-
Data Analysis
-
Concentration vs. Time Plots: Plot the concentration of a reactant or product as a function of time.
-
Determination of Reaction Order: From the concentration-time data, determine the order of the reaction with respect to each reactant using methods such as the initial rates method or by fitting the data to integrated rate laws.
-
Calculation of Rate Constants: Once the rate law is established, the rate constant (k) can be calculated.
-
Activation Parameters: By conducting the reaction at different temperatures, the activation energy (Ea) and other activation parameters can be determined from an Arrhenius plot (ln(k) vs. 1/T).
Visualizations
The following diagrams illustrate a typical experimental workflow for a kinetic study and a plausible reaction mechanism for the formation of an N-benzylidene amine.
References
- 1. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 6. Magritek [magritek.com]
A Comparative Guide to the Purity Assessment of N-Benzylidene-2-propynylamine by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a cornerstone of chemical synthesis and characterization. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-Benzylidene-2-propynylamine. While specific, validated analytical methods for this exact compound are not extensively documented in publicly available literature, this document outlines proposed methodologies based on the analysis of structurally similar aromatic imines and amines.
The choice between HPLC and GC-MS is critical and depends on the physicochemical properties of the analyte and the desired outcomes of the analysis. HPLC is generally well-suited for non-volatile or thermally labile compounds, whereas GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2]
Comparison of Analytical Techniques
Both HPLC and GC-MS offer robust platforms for purity analysis, each with distinct advantages and disadvantages. The selection of the optimal technique hinges on factors such as the volatility of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for structural confirmation of unknown impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4] |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds.[5] | Best suited for volatile and thermally stable compounds.[5] |
| Advantages | High resolution and sensitivity; well-established and validated methods available for similar compounds.[3] | High efficiency and speed for volatile compounds; provides structural information for impurity identification.[1][3] |
| Disadvantages | Method development can be time-consuming; requires reference standards for quantification.[3] | May require derivatization for polar compounds; not suitable for thermally labile compounds.[1][6] |
Quantitative Data Summary
The following table summarizes the expected performance characteristics for hypothetical HPLC and GC-MS methods for the analysis of this compound, based on data for analogous compounds.
| Parameter | HPLC (Expected Value) | GC-MS (Expected Value) |
| Retention Time (approx.) | 5 - 10 min | 10 - 15 min |
| Limit of Detection (LOD) | < 10 ng/mL | < 1 ng/mL[7] |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 1 - 5 ng/mL[7] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 5%[7] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[7] |
Experimental Workflows and Logical Relationships
The general workflow for the purity assessment of a synthesized compound involves several key stages, from sample preparation to the final comparison of analytical techniques.
Detailed Experimental Protocols
The following are proposed, hypothetical experimental protocols for the purity assessment of this compound by HPLC and GC-MS. These are based on established methods for similar compounds and should be optimized for the specific instrumentation used.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method, which is generally suitable for the analysis of aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA.[3] The exact ratio may need to be optimized to achieve the best separation.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.[8]
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a standard GC-MS method suitable for volatile imine compounds.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[11]
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)[6]
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)[3]
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized imine in the chosen anhydrous solvent to a suitable concentration (e.g., 1 mg/mL).[3]
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Data Analysis: The purity is calculated by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum or analyzed for characteristic fragmentation patterns to confirm the identity of this compound. Impurities can be putatively identified by searching their mass spectra against a library database (e.g., NIST).
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. osti.gov [osti.gov]
Comparison of different catalysts for N-benzylidene imine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzylidene imines is a fundamental transformation in organic chemistry, providing crucial intermediates for the production of a wide array of nitrogen-containing compounds, including pharmaceuticals and fine chemicals. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide offers an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
A variety of catalysts have been successfully employed for the synthesis of N-benzylidene imines, broadly categorized into Lewis acids, Brønsted acids, and heterogeneous catalysts. The choice of catalyst significantly impacts reaction efficiency, substrate scope, and reaction conditions. Below is a summary of quantitative data for different catalytic systems.
| Catalyst | Aldehyde Substrate | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | |||||||
| InCl₃ | Benzaldehyde derivatives | Aniline derivatives | Not specified | Not specified | Not specified | Good yields | [1] |
| Sc(OTf)₃ | Benzaldehyde derivatives | Aniline derivatives | Not specified | Not specified | Not specified | Good yields | [1] |
| BF₃·OEt₂ | Electron-rich aromatics | Isocyanides | Not specified | Not specified | Not specified | 68 | [2] |
| AlCl₃ | Electron-rich aromatics | Isocyanides | Not specified | Not specified | Not specified | 88 | [2] |
| GaCl₃ | Electron-rich aromatics | Isocyanides | Not specified | Not specified | Not specified | 86 | [2] |
| In(OTf)₃ | Electron-rich aromatics | Isocyanides | Not specified | Not specified | Not specified | 90 | [2] |
| Brønsted Acids | |||||||
| Phosphoric Acid | Benzaldehyde | Amines | Dichloromethane | Reflux | Not specified | - | [3] |
| Heterogeneous Catalysts | |||||||
| Cu-MOF | Benzyl alcohol | Benzylamine | THF | Room Temp | Not specified | High to moderate | [4] |
| Ce-doped MnOₓ | Benzylamine (self-coupling) | Benzylamine (self-coupling) | Toluene | 80 | 8 | 92 (conversion) | [5] |
| Pd/AlO(OH) | Benzyl alcohol | 2-Phenylethylamine | Heptane | 90 | 20 | 90 | [6] |
| Co₀.₆Ni₀.₄S₂/rGO | Nitrobenzene & Benzyl alcohol | - | Toluene | Not specified | Not specified | 77.2 | [7] |
| Solvent-Free | |||||||
| None | p-Tolualdehyde | Benzylamine | None | 25 | 3 | 99 | [8] |
| None | 4-Chlorobenzaldehyde | (S)-(-)-1-phenylethylamine | None | Not specified | Not specified | 96 | [9] |
| None | Benzaldehyde | Aniline | None (pressure) | Not specified | 2 min | 57 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of N-benzylidene imines using different catalytic approaches.
1. General Procedure for Lewis Acid-Catalyzed Imine Synthesis
This protocol is a generalized procedure based on the principles of Lewis acid catalysis for imine formation.
-
Materials: Substituted aldehyde (1.0 mmol), primary amine (1.0 mmol), Lewis acid catalyst (e.g., Sc(OTf)₃, 1-10 mol%), and anhydrous solvent (e.g., Dichloromethane, Toluene).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.
-
Add the anhydrous solvent, followed by the substituted aldehyde and the primary amine.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylidene imine.
-
2. General Procedure for Heterogeneous Catalysis (Cu-MOF)
This protocol is based on the use of a recyclable heterogeneous catalyst, Cu-MOF, for the oxidative dehydrogenative coupling of amines.[4]
-
Materials: Primary benzyl amine (1.0 mmol), Cu-MOF catalyst (10 mol%), tert-butyl hydroperoxide (TBHP) as an oxidant, and THF as the solvent.[4]
-
Procedure:
-
In a reaction vessel, suspend the Cu-MOF catalyst in THF.[4]
-
Add the primary benzyl amine to the suspension.[4]
-
Add TBHP as the oxidant.[4]
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.[4]
-
After the reaction is complete, separate the catalyst by filtration.
-
Wash the catalyst with the solvent and dry for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by appropriate methods if necessary.
-
3. General Procedure for Solvent-Free Synthesis
This protocol is adapted from methods that emphasize green chemistry principles by avoiding the use of solvents.[8][9]
-
Materials: Aldehyde (1.0 mmol) and primary amine (1.0 mmol). A catalyst may or may not be required depending on the reactivity of the substrates.
-
Procedure:
-
In a mortar or a suitable reaction vessel, combine the aldehyde and the primary amine in equimolar amounts.
-
Grind the mixture with a pestle or stir vigorously at room temperature. For less reactive substrates, gentle heating might be applied.
-
The reaction is often rapid and can be monitored by the change in physical state (e.g., solidification or color change).
-
In some cases, applying a vacuum can help to remove the water byproduct and drive the reaction to completion.[8]
-
The resulting product is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol.
-
Visualizing the Process: Workflow and Mechanism
To better understand the synthesis of N-benzylidene imines, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.
Caption: A typical experimental workflow for catalyzed N-benzylidene imine synthesis.
Caption: Generalized catalytic cycle for the Lewis acid-catalyzed synthesis of imines.
References
- 1. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of amides and imines by dehydrogenative homo or cross-coupling of amines and alcohols catalyzed by Cu-MOF - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03142B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
Structural analysis of N-Benzylidene-2-propynylamine using X-ray crystallography
A Comparative Guide to the Structural Analysis of N-Benzylidene Schiff Bases, with a Focus on N-Benzylidene-2-propynylamine
This guide offers a comparative structural analysis of N-benzylidene derivatives, centering on the target molecule this compound. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document provides a detailed comparison with structurally related N-benzylideneaniline derivatives for which crystallographic data is available. This approach allows for an insightful examination of the conformational properties of the core N-benzylidene fragment and provides a predictive framework for the structural characteristics of the target molecule.
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, structural characterization, and application of Schiff bases.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of benzaldehyde and propargylamine.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the following steps[1]:
-
To a stirred solution of propargylamine (13.8 g) and benzaldehyde (26.5 g) in benzene (75 ml), add 10 g of magnesium sulfate.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
The magnesium sulfate acts as a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine product.
-
The final product can be isolated and purified using standard laboratory techniques.
Comparative Structural Analysis of N-Benzylidene Derivatives
In the absence of a crystal structure for this compound, we present a comparative analysis with two well-characterized N-benzylideneaniline derivatives. This comparison focuses on key geometric parameters of the core N-benzylidene moiety.
| Parameter | N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline[2] | N'-[4-(Dimethylamino)benzylidene]benzohydrazide[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| C=N Bond Length (Å) | 1.2758(15) | 1.273(3) |
| C-N=C-C Torsion Angle (°) | 176.9(1) | -177.6(2) |
| Dihedral Angle between Aromatic Rings (°) | 46.01(6) | 4.51(18) |
Table 1: Comparison of Crystallographic Data for N-Benzylidene Derivatives.
The data in Table 1 reveals that the C=N imine bond length is consistent across different N-benzylidene derivatives. The C-N=C-C torsion angle indicates a generally planar trans conformation of the core benzylideneaniline fragment. The most significant variation is observed in the dihedral angle between the two aromatic rings, which is highly influenced by the substituents on the aniline ring.
Experimental Protocols for X-ray Crystallography
The following provides a general outline of the experimental procedures used to obtain single-crystal X-ray diffraction data for N-benzylidene derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection : A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of N-benzylidene derivatives.
Caption: Experimental Workflow for Synthesis and Crystallographic Analysis.
Caption: Logical Relationship for Comparative Structural Analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Benzylidene-2-propynylamine: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides crucial safety and logistical information for the proper disposal of N-Benzylidene-2-propynylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document synthesizes data from structurally similar compounds to establish a precautionary protocol.
It is imperative that users obtain and consult the specific SDS from the manufacturer or supplier for definitive guidance before handling or disposal. The following procedures are based on the known hazards of analogous compounds and should be considered a conservative approach.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the potential hazards associated with similar benzylamine and imine compounds. These substances are generally considered hazardous.
Key Potential Hazards:
-
Combustible Liquid: May ignite on intense heating.
-
Harmful if Swallowed or in Contact with Skin: Can lead to adverse health effects upon ingestion or skin absorption.
-
Causes Severe Skin Burns and Eye Damage: Direct contact can cause serious chemical burns.
-
Harmful to Aquatic Life: Release into the environment can be detrimental to aquatic organisms.
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.
Therefore, appropriate Personal Protective Equipment (PPE) should be worn at all times when handling this compound, including but not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat or protective suit.
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
Chemical and Physical Properties
Understanding the properties of this compound and related compounds is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | Santa Cruz Biotechnology[2] |
| Molecular Weight | 143.19 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Combustible liquid | Sigma-Aldrich (for related compounds) |
| CAS Number | 57734-99-3 | Santa Cruz Biotechnology[2] |
Experimental Protocols: Spill and Disposal Procedures
The following protocols are designed to provide a clear, step-by-step guide for the safe disposal of this compound.
Small Spill Clean-up:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Keep away from heat, sparks, and open flames.
-
Absorb Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to soak up the spill. Do not use combustible materials like sawdust.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated soil or surfaces into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Personal Safety: Ensure appropriate PPE is worn throughout the clean-up process. Wash hands and any exposed skin thoroughly after handling.
Disposal Protocol:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Avoid contact with strong acids and oxidizing agents.[3]
-
-
Packaging for Disposal:
-
Ensure the waste container is chemically resistant, securely sealed to prevent leaks, and clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols (e.g., corrosive, flammable, harmful).
-
-
Final Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
-
The recommended method for disposal is through an approved and licensed hazardous waste disposal facility.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Benzylidene-2-propynylamine
This guide provides crucial safety and logistical information for handling N-Benzylidene-2-propynylamine in a laboratory setting. The following procedures are based on best practices for handling structurally similar chemicals, including aromatic imines and propargylamines, to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information herein is based on data from related compounds. Always supplement this guide with your institution's safety protocols and conduct a thorough risk assessment before beginning any new procedure.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is not available, related compounds suggest potential hazards. Based on data for analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1] Some related compounds are also harmful if swallowed or in contact with skin.[2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.[3][4][5] | Protects against chemical splashes that could cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any damage before use.[4][5] | Prevents direct skin contact with the chemical.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[4] | Protects skin and clothing from accidental spills and splashes.[5][6] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] | Minimizes the inhalation of any potentially harmful vapors or aerosols.[7] |
| Footwear | Closed-toe and closed-heel shoes must be worn in the laboratory.[5] | Protects feet from spills and falling objects.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for personal safety and experimental integrity.
2.1. Preparation
-
Verify Engineering Controls: Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible before starting work.[1][5]
-
Assemble Materials: Gather all necessary equipment and reagents.
-
Don PPE: Put on all personal protective equipment as specified in Table 1.
2.2. Handling
-
Work Area: Conduct all weighing and transferring of this compound inside a chemical fume hood to minimize exposure.[3]
-
Avoid Contamination: Use appropriate tools, such as spatulas or pipettes, for transferring the chemical. Avoid creating dust or aerosols.[4][5]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][5]
-
Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[1][4] Clean and decontaminate all equipment and the work area.
2.3. In Case of a Spill
-
Evacuate and Alert: Immediately evacuate the affected area and inform laboratory personnel and the safety officer.[5]
-
Small Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[5]
-
Containment: Collect the absorbed material into a sealed container for proper disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Contaminated Labware | Place items such as pipette tips and tubes in a designated, sealed container for chemical waste.[4] |
| Contaminated PPE | Dispose of used gloves and other contaminated PPE in the appropriate hazardous waste stream immediately after use.[4] |
| Aqueous Waste | Collect all aqueous waste from reactions in a clearly labeled and sealed waste container, stored in secondary containment.[4] |
| Solid Waste | Collect solid waste in a clearly labeled, sealed container. |
Waste Segregation and Labeling:
-
Segregate all waste streams based on chemical compatibility.[4]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., Irritant).[4]
-
Dispose of all waste through your institution's hazardous waste management program.[3]
Visual Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the workflow for safe handling and the decision-making process for PPE selection.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
